Cilnidipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132203-70-4, 132295-21-7, 132338-87-5 | |
| Record name | Cilnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cilnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CILNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthetic Chemistry and Derivatization Strategies of Cilnidipine
Historical and Contemporary Synthetic Routes to Cilnidipine (B1669028)
The synthesis of this compound, chemically known as (±)-(E)-Cinnamyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate, has evolved since its initial development. blogspot.com The foundational approach to constructing the dihydropyridine (B1217469) ring is based on the Hantzsch synthesis, a classic multicomponent reaction. mdpi.com
Multi-Step Synthesis Pathways and Chemical Transformations
The traditional synthesis of this compound involves a multi-step sequence. A common pathway begins with the reaction of methoxyethyl acetoacetate (B1235776) with m-nitrobenzaldehyde to form 2-(3-nitrobenzylidene) methoxyethyl acetoacetate. patsnap.com This intermediate is then reacted with cinnamyl 3-aminocrotonate to yield this compound. patsnap.com
Another established route involves the cyclization of 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester with 2-aminocrotonic acid 2-methoxyethyl ester. blogspot.comnewdrugapprovals.org This condensation reaction is typically carried out by heating the reactants. blogspot.comnewdrugapprovals.org
A key transformation in these syntheses is the Knoevenagel condensation of an aldehyde (m-nitrobenzaldehyde) with a β-ketoester, followed by a Michael addition of an enamine and subsequent cyclization and dehydration to form the dihydropyridine ring.
Key Intermediates Identification and Characterization (e.g., by NMR, MS)
The principal intermediates in this compound synthesis are crucial for ensuring the final product's quality. These include:
2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester : A key precursor formed through the condensation of m-nitrobenzaldehyde and cinnamyl acetoacetate. blogspot.comnewdrugapprovals.org
2-aminocrotonic acid 2-methoxyethyl ester : The enamine component required for the cyclization step. blogspot.comnewdrugapprovals.org
2-(3-nitrobenzylidene) methoxyethyl acetoacetate : An alternative intermediate formed from methoxyethyl acetoacetate and m-nitrobenzaldehyde. patsnap.com
Cinnamyl 3-aminocrotonate : The corresponding enamine partner for the alternative pathway. patsnap.com
The characterization of these intermediates is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm their structure and purity. For instance, ¹H-NMR data can verify the purity of intermediates like the β-keto ester precursor. Additionally, studies have utilized Liquid Chromatography/Q-Orbitrap Mass Spectrometry (LC/Q-Orbitrap MS) to identify and characterize photodegradation impurities of this compound, providing insight into its stability and potential degradation pathways. researchgate.net
| Intermediate | Synthesis Role | Characterization Techniques |
| 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester | Precursor in Hantzsch reaction | NMR, MS |
| 2-aminocrotonic acid 2-methoxyethyl ester | Enamine component for cyclization | NMR, MS |
| 2-(3-nitrobenzylidene) methoxyethyl acetoacetate | Alternative β-ketoester intermediate | NMR, MS |
| Cinnamyl 3-aminocrotonate | Alternative enamine intermediate | NMR, MS |
Optimization of Reaction Conditions and Catalyst Selection (e.g., acylation, ammonization, cyclization, esterification)
Optimization of reaction conditions is paramount for efficient synthesis. Key steps that have been targeted for improvement include:
Ammonization : The preparation of intermediate beta-amino crotonic acid cinnamic ester can be achieved by reacting cinnamic ester with ammonia (B1221849) gas in an alcoholic solvent under controlled temperature conditions (0–5 °C). google.com
Cyclization : The final ring-closure reaction to form the dihydropyridine ring is a critical step. google.com Initially performed by heating at high temperatures (e.g., 120°C), newer methods have focused on using catalysts to improve efficiency. blogspot.comnewdrugapprovals.org For instance, the use of concentrated hydrochloric acid as a catalyst has been shown to shorten reaction times. google.com Another approach employs aluminum isobutoxide as a catalyst in isobutyl alcohol, which reduces reaction time from over 12 hours to 6 hours and increases the isolated yield to 82-85%. Microwave irradiation has also been explored as an energy source to accelerate the Hantzsch reaction, leading to higher yields in shorter time frames.
Esterification : The synthesis of this compound from cinnamyl alcohol involves an esterification step. chinjmap.com
Improved Synthetic Methodologies for Enhanced Yield and Purity
Efforts to refine the synthesis of this compound have focused on increasing yield, improving purity, and reducing costs.
Development of Efficient and Cost-Effective Synthesis Procedures
A significant improvement in the synthesis involves a one-pot, three-component reaction. A Chinese patent describes a method where 2-(3-nitro benzylidene) acetoacetic acid 2-methoxy ethyl ester and beta-amino crotonic acid cinnamic ester react in an alcoholic solvent to produce this compound. google.com This method is noted for its simple route, mild reaction conditions, and easy work-up, making it suitable for industrial production. google.com
The use of inexpensive and common catalysts like concentrated hydrochloric acid also contributes to a more cost-effective process. google.com Furthermore, adding a refining step for the intermediate 2-(3-nitrobenzylidene) methoxyethyl acetoacetate has been shown to simplify the subsequent purification of the final this compound product, leading to higher purity. patsnap.com Purification techniques for the final product, such as using macroporous adsorbent resin, have been developed to achieve purities of not less than 99.6%. google.com
| Method | Key Features | Advantages |
| One-pot, three-component synthesis | Reaction of 2-(3-nitro benzylidene) acetoacetic acid 2-methoxy ethyl ester and beta-amino crotonic acid cinnamic ester in alcohol. google.com | Simple, mild conditions, easy work-up, suitable for industrial scale. google.com |
| Catalysis with Concentrated HCl | Use of concentrated hydrochloric acid as a catalyst for the cyclization step. google.com | Shortens reaction time, cost-effective. google.com |
| Intermediate Refining | Purification of 2-(3-nitrobenzylidene) methoxyethyl acetoacetate before the final reaction. patsnap.com | Simplifies final purification, high product purity. patsnap.com |
| Macroporous Resin Purification | Use of macroporous adsorbent resin for final product purification. google.com | Achieves high purity (≥99.6%). google.com |
Asymmetric Synthesis and Stereochemical Considerations
This compound possesses a chiral center at the C4 position of the dihydropyridine ring, meaning it exists as a racemic mixture of two enantiomers. nih.gov The Hantzsch synthesis typically produces such racemic mixtures. mdpi.com The development of stereoselective synthetic methods is a significant area of research in medicinal chemistry, as enantiomers of 1,4-dihydropyridines often exhibit different biological activities. mdpi.comnih.gov
While specific, industrially applied asymmetric syntheses for this compound are not widely detailed in the provided search results, the broader field of asymmetric synthesis of 1,4-dihydropyridines is well-established. mdpi.com Methodologies include the use of chiral auxiliaries, chiral cyclocondensation partners, and enantioselective organocatalysis. mdpi.com The catalytic asymmetric approach, in particular, is considered highly promising for developing practical and broadly applicable methods for producing chiral dihydropyridines. mdpi.com
Synthesis of Optically Active this compound and Enantiomeric Purity Assessment
The classical Hantzsch synthesis and its subsequent modifications, which are commonly used to create the 1,4-dihydropyridine (B1200194) (DHP) core of drugs like this compound, typically result in a racemic mixture—an equal blend of two enantiomers. mdpi.comresearchgate.net However, since enantiomers of DHP compounds often exhibit different biological activities, the development of methods to produce single, optically active enantiomers is a key priority in medicinal chemistry. mdpi.comresearchgate.net
Several strategies have been developed to obtain enantiopure 1,4-DHP derivatives. These methodologies include:
Resolution of Diastereomeric Salts: This chemical resolution method involves reacting the racemic mixture with an optically active resolving agent, often a chiral acid or base. mdpi.comcutm.ac.in This reaction creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by techniques such as fractional crystallization. mdpi.comcutm.ac.in For instance, the resolution of a similar DHP carboxylic acid has been successfully achieved using Cinchona alkaloids like cinchonidine (B190817) and quinidine (B1679956) as resolving agents, yielding high enantiomeric purity. mdpi.comresearchgate.net After separation, the pure enantiomer is recovered from its diastereomeric salt. cutm.ac.in
Enzyme-Catalyzed Kinetic Resolution: This approach utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture. mdpi.com This allows for the separation of the unreacted enantiomer from the newly formed product.
Asymmetric Synthesis: This involves building the chiral molecule from the ground up using chiral auxiliaries, chiral catalysts, or chiral reagents to guide the reaction towards the formation of a specific enantiomer. mdpi.comcutm.ac.in Organocatalytic methods, in particular, have shown great promise for the direct and enantioselective construction of chiral DHPs. mdpi.com
Enantiomeric Purity Assessment
Once an optically active compound is synthesized or isolated, its purity must be assessed. Enantiomeric purity is often expressed as enantiomeric excess (ee) , which measures the degree to which one enantiomer is present in excess of the other in a mixture. spcmc.ac.in An optically pure sample containing 100% of one enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. spcmc.ac.in
The primary technique for determining the enantiomeric purity of this compound and related compounds is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . rsc.org This method uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks. rsc.org The relative area of these peaks allows for the precise calculation of the enantiomeric excess. Other methods include capillary electrophoresis and spectroscopic techniques. ejpps.onlineresearchgate.net
The following table illustrates the results from a chemical resolution of a racemic 1,4-dihydropyridine carboxylic acid, a structural relative of a this compound precursor, using different resolving agents and solvent conditions.
| Resolving Agent | Solvent (DMF:H₂O) | Yield (%) | Enantiomeric Excess (ee, %) | Absolute Configuration |
|---|---|---|---|---|
| Cinchonidine | 4:1 | 32 | 99.5 | S |
| Cinchonidine | 8:5 | 41 | >99.5 | S |
| Quinidine | 8:5 | 43 | >99.5 | R |
| Quinidine | 1:1 | 46 | 96.6 | R |
Design and Synthesis of this compound Analogues and Derivatives
The this compound scaffold serves as a valuable template for designing new molecules with potentially improved or more specific therapeutic actions.
Researchers have synthesized numerous this compound analogues by modifying its core structure to alter its physicochemical and pharmacological properties. innovareacademics.in Structural modifications can be aimed at enhancing solubility, improving bioavailability, or changing the drug's interaction with its biological targets. innovareacademics.innuph.edu.ua For example, a study identified a this compound analogue, designated CC5 (ZINC101069658), through in silico methods as a promising candidate with an optimal balance of lipophilicity and solubility, potentially offering enhanced therapeutic efficacy for conditions like angina pectoris. innovareacademics.in The development of such analogues often involves a multi-step synthesis process, starting with reactions like the Biginelli reaction to create the dihydropyrimidine (B8664642) nucleus, which is a bioisostere of the dihydropyridine ring in this compound. nih.gov
A significant area of research has been the development of more selective N-type calcium channel blockers derived from the this compound structure. researchgate.net While this compound's dual L/N-type blockade is beneficial, creating analogues that preferentially block N-type channels could lead to drugs with potent analgesic or neuroprotective effects, but with fewer cardiovascular side effects (like hypotension) that are associated with L-type channel blockade. researchgate.netfrontiersin.org
A structure-activity relationship (SAR) study was performed on APJ2708, a derivative of this compound, to identify new compounds with higher specificity for N-type channels. researchgate.net This research led to the discovery of a promising N-type calcium channel blocker, compound 21b . researchgate.net This derivative demonstrated a significantly lower affinity for L-type calcium channels compared to this compound, indicating a successful shift towards N-type selectivity. researchgate.net Specifically, compound 21b was found to have a 1600-fold lower activity against L-type calcium channels than this compound, highlighting its potential as a specific N-type blocker with a reduced impact on the cardiovascular system. researchgate.net Such studies demonstrate that the this compound scaffold is a viable starting point for designing a novel class of N-type selective inhibitors. researchgate.netresearchgate.net
Molecular Pharmacology and Ion Channel Modulation by Cilnidipine
Voltage-Gated Calcium Channel (VGCC) Interaction Profile
Cilnidipine's therapeutic effects are rooted in its ability to modulate the activity of specific VGCCs. Unlike traditional dihydropyridine (B1217469) CCBs that are highly selective for L-type channels, This compound (B1669028) exhibits a broader spectrum of activity. nih.govsaudijournals.com
This compound effectively blocks L-type (Long-lasting) calcium channels, which are densely expressed in vascular smooth muscle cells. patsnap.compatsnap.com The influx of calcium ions through these channels is a critical step in the process of muscle contraction. patsnap.com By binding to the dihydropyridine site on the α1 subunit of L-type channels, this compound inhibits this calcium influx. fda.gov.ph This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in systemic vascular resistance. patsnap.comfda.gov.ph Studies in rat aortic A7r5 cells demonstrated that this compound inhibits L-type channel currents in a dose- and time-dependent manner. nih.gov This action is the primary mechanism behind its blood pressure-lowering effect. japi.org
A key feature that differentiates this compound from many other CCBs is its potent inhibitory effect on N-type (Neural) calcium channels. nih.govpatsnap.com These channels are predominantly located on sympathetic nerve terminals and are crucial for regulating the release of neurotransmitters, such as norepinephrine (B1679862). patsnap.commedsci.orgcardiologyres.org Calcium influx through N-type channels triggers the exocytosis of norepinephrine-containing vesicles. ahajournals.org By blocking these channels, this compound effectively suppresses the release of norepinephrine from sympathetic nerve endings. japi.orgnih.govpatsnap.com This action mitigates the reflex tachycardia (an increase in heart rate) that can occur in response to vasodilation, a common side effect of L-type selective CCBs. fda.gov.phmdpi.com This sympatholytic effect has been demonstrated in various in vitro and in vivo models, including isolated sympathetic neurons and anesthetized rats. nih.govsaudijournals.com
Research indicates that this compound is a potent blocker of both L- and N-type calcium channels, while other dihydropyridines like nifedipine (B1678770) show high selectivity for L-type channels. nih.gov this compound has been shown to suppress Ca2+ influx through N-type and L-type channels almost equally within the same concentration range. fda.gov.ph In one study using rat aortic A7r5 cells, which express multi-subunit L-type channels, this compound showed a half-maximal inhibition (IC50) at 10 nmol/L after 10 minutes of application. nih.gov In contrast, its effect on expressed L-type α1C-b subunits alone was much less potent, suggesting the importance of accessory subunits in its binding and action. nih.gov The inhibitory effect on N-type channels occurs at submicromolar concentrations. nih.gov This dual-blocking capability provides a more comprehensive mechanism for blood pressure control compared to single-channel blockers. japi.orgpatsnap.com
Comparative Inhibitory Effects of this compound
| Channel Type | Location | Primary Effect of Inhibition | Reported Potency/Observations |
|---|---|---|---|
| L-type (Long-lasting) | Vascular Smooth Muscle patsnap.compatsnap.com | Vasodilation, Reduction in Blood Pressure patsnap.comfda.gov.ph | IC50 of 10 nmol/L in rat aortic cells (after 10 min) nih.gov |
| N-type (Neural) | Sympathetic Nerve Terminals patsnap.commedsci.org | Suppression of Norepinephrine Release japi.orgnih.gov | Effective at submicromolar concentrations nih.govsaudijournals.com |
N-type Calcium Channel Inhibition in Sympathetic Nerve Terminals
Mechanisms of Calcium Influx Inhibition at the Molecular Level
This compound, as a dihydropyridine derivative, interacts with a specific receptor site on the VGCC complex to exert its inhibitory effect. fda.gov.ph
The primary target for all dihydropyridine CCBs, including this compound, is the α1 subunit of the L-type calcium channel. nih.govnih.gov This large subunit forms the central pore of the channel and is responsible for its voltage-sensing and ion-conducting properties. nih.goved.ac.uk Dihydropyridines bind to a specific, high-affinity site on the α1 subunit. fda.gov.ph Research on this compound's interaction with L-type channels suggests a complex mechanism. Studies using expressed channel subunits have shown that this compound is significantly less potent at blocking channels composed only of the pore-forming α1C-b subunit compared to native, multi-subunit channels. nih.gov This indicates that the unique, slow-acting inhibitory mechanism of this compound likely involves a complex interaction with both the α1C-b subunit and the accessory β and α2-δ subunits, which are part of the native channel complex. nih.gov
Effects on Neurotransmitter Release Mechanisms
Attenuation of Norepinephrine Release from Sympathetic Nerve Endings
This compound exhibits a unique pharmacological profile by inhibiting N-type voltage-dependent calcium channels, which are predominantly located in peripheral sympathetic neurons. oup.com This action is crucial in regulating the release of norepinephrine from sympathetic nerve endings. oup.com Studies have demonstrated that depolarization-induced norepinephrine release is primarily triggered by calcium influx through N-type, rather than L-type or T-type, calcium channels. ahajournals.org
This compound's blockade of these N-type channels effectively attenuates the release of norepinephrine. nih.gov This mechanism has been observed in various experimental models. For instance, in the rabbit mesenteric artery, this compound inhibited norepinephrine release that was evoked by electrical stimulation. ahajournals.org Similarly, in spontaneously hypertensive rats, vasoconstriction induced by electrical sympathetic nerve stimulation was blocked by this compound. ahajournals.org This inhibitory effect on norepinephrine release from sympathetic nerve endings is considered a key factor in this compound's ability to suppress the pressor response to stressors like acute cold exposure without causing the reflex tachycardia often seen with other dihydropyridine calcium antagonists. oup.comnih.gov In clinical studies with patients having essential hypertension, this compound was shown to suppress cardiac sympathetic overactivity, a finding supported by its effects on metaiodobenzylguanidine (MIBG) kinetics. ahajournals.org
This suppression of sympathetic nerve activity distinguishes this compound from traditional L-type calcium channel blockers like nifedipine. oup.com While both drug types act on L-type channels in vascular smooth muscle, this compound's additional N-type channel blockade provides a direct mechanism to control sympathetic neurotransmission. oup.com
Research Findings on this compound's Effect on Norepinephrine Release
| Experimental Model | Stimulus | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rabbit Mesenteric Artery | Electrical Stimulation | Inhibited [3H]norepinephrine release. | ahajournals.org |
| Spontaneously Hypertensive Rats | Electrical Sympathetic Nerve Stimulation | Blocked vasoconstriction. | ahajournals.org |
| Rats and Humans | Acute Cold Stress | Depressed the pressor response. | oup.comahajournals.org |
| Patients with Essential Hypertension | N/A (Clinical Study) | Suppressed enhanced cardiac sympathetic activity. | ahajournals.org |
Modulation of Glutamate (B1630785) Release in Isolated Nerve Terminals (Synaptosomes)
Research has shown that this compound can modulate the release of the excitatory neurotransmitter glutamate in the central nervous system. nih.gov A study utilizing isolated nerve terminals (synaptosomes) from the rat cerebral cortex found that this compound inhibited the release of glutamate induced by 4-aminopyridine (B3432731) (4-AP) in a concentration-dependent manner. nih.govresearchgate.net
This inhibitory action was linked to a decrease in the elevation of calcium concentration within the synaptosome caused by 4-AP, without altering the synaptosomal membrane potential. nih.gov The effect of this compound on glutamate release was significantly diminished when Cav2.2 (N-type) and Cav2.1 (P/Q-type) channel blockers were present, indicating that this compound's mechanism involves the suppression of these specific presynaptic voltage-dependent calcium channels. nih.gov Furthermore, the presence of a protein kinase A (PKA) inhibitor also reduced this compound's inhibitory effect, suggesting an involvement of the PKA signaling pathway. Conversely, inhibitors of intracellular calcium release or other kinase pathways like mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) did not alter this compound's action. nih.gov These findings suggest that this compound inhibits glutamate release from cortical nerve terminals by suppressing presynaptic N-type and P/Q-type calcium channel activity and involving the PKA pathway. nih.gov
Effect of this compound on Glutamate Release in Rat Cortical Synaptosomes
| Parameter | Finding | Reference |
|---|---|---|
| Glutamate Release | Inhibited in a concentration-dependent manner. | nih.gov |
| Intrasynaptosomal Ca2+ | Reduced the 4-AP-induced elevation. | nih.gov |
| Mechanism of Action | Suppression of presynaptic Cav2.2 (N-type) and Cav2.1 (P/Q-type) Ca2+ channels. | nih.gov |
| Signaling Pathway Involvement | Involves Protein Kinase A (PKA) activity. | nih.gov |
Impact on Catecholamine Secretion from Differentiated PC12 Cells
Studies using nerve growth factor (NGF)-differentiated rat pheochromocytoma (PC12) cells, which serve as a model for sympathetic neurons, have elucidated this compound's impact on catecholamine secretion. ahajournals.orgahajournals.org In these cells, this compound was found to depress high potassium (K+)-evoked dopamine (B1211576) release in a concentration-dependent manner. ahajournals.orgnih.gov This inhibitory effect was observed in both NGF-treated and untreated PC12 cells. ahajournals.org
The mechanism behind this inhibition is this compound's potent blockade of N-type calcium channels. ahajournals.orgresearchgate.net In differentiated PC12 cells, the influx of calcium that triggers catecholamine secretion occurs through multiple types of calcium channels, including L-type and N-type. ahajournals.org While the L-type channel blocker nifedipine showed markedly weaker inhibition of dopamine release in these differentiated cells, this compound effectively blocked the nifedipine-resistant component of calcium influx, which is mediated by N-type channels. ahajournals.orgahajournals.org Electrophysiological measurements confirmed that this compound at concentrations of 1 and 3 μmol/L strongly blocked the N-type calcium current. ahajournals.orgahajournals.org This dual blockade of both L- and N-type calcium channels explains its potent inhibitory effect on catecholamine secretion from these neuron-like cells. ahajournals.orgkjpp.net
Comparative Effects of this compound and Nifedipine on Differentiated PC12 Cells
| Compound | Effect on Dopamine Release | Effect on Ca2+ Channel Type | Reference |
|---|---|---|---|
| This compound | Strong, concentration-dependent depression. | Potent inhibitor of both L-type and N-type channels. | ahajournals.orgahajournals.orgnih.gov |
| Nifedipine | Weak inhibition in differentiated cells. | Selective L-type channel inhibitor. | ahajournals.orgahajournals.org |
Interaction with Other Receptor Systems and Ion Channels
Inhibition of Microglial P2X7 Receptors and Associated Inflammatory Responses
Beyond its well-established role as a calcium channel blocker, this compound has been identified as an inhibitor of the P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on immune cells like microglia in the central nervous system. nih.govnih.gov The activation of microglial P2X7Rs is a key step in neuroinflammation, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govscite.ai
A high-throughput screening of a library of clinically approved drugs revealed that this compound has an inhibitory effect on both rodent and human P2X7Rs. nih.govnih.gov This effect appears to be unique among calcium channel blockers. nih.gov In primary cultures of rat microglial cells, this compound was shown to inhibit P2X7R-mediated calcium responses and the subsequent release of IL-1β. nih.govfrontiersin.org This action is significant as the P2X7R/IL-1β signaling pathway in microglia is implicated in the pathogenesis of conditions like neuropathic pain. frontiersin.orgfrontiersin.org The intrathecal administration of this compound in a rat model of neuropathic pain led to a reversal of nerve injury-induced mechanical hypersensitivity, further supporting the therapeutic potential of its P2X7R inhibition. nih.govnih.gov
Summary of this compound's Action on Microglial P2X7 Receptors
| Target | Cell Type | Effect of this compound | Downstream Consequence | Reference |
|---|---|---|---|---|
| P2X7 Receptor | Primary Rat Microglia | Inhibited P2X7R-mediated Ca2+ responses. | Inhibited IL-1β release. | nih.govnih.govfrontiersin.org |
| P2X7 Receptor | Rat Model of Neuropathic Pain | Inhibitory | Reversal of mechanical hypersensitivity. | nih.gov |
Intracellular Signaling Pathway Modulation
Activation of PI3K-AKT Pathway
This compound has been shown to exert neuroprotective effects through the modulation of intracellular survival signals, specifically by activating the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. nih.govnih.gov This pathway is fundamental for promoting cell survival and inhibiting apoptosis (programmed cell death). researchgate.net
In studies using neuronally differentiated PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced injury, pretreatment with this compound increased the expression of key proteins in the PI3K pathway. nih.gov This included an increase in p85αPI3K, phosphorylated Akt (p-Akt), and phosphorylated glycogen (B147801) synthase kinase-3β (p-GSK-3β). nih.gov The activation of Akt and subsequent phosphorylation of GSK-3β are critical steps that inhibit apoptotic signaling. researchgate.netahajournals.org
Furthermore, this compound treatment led to a decrease in the levels of proteins associated with cell death, such as cytosolic cytochrome c, activated caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP). nih.gov In an animal model of cerebral infarction, this compound treatment also resulted in increased expression of phosphorylated Akt and Bcl-2 (an anti-apoptotic protein), and decreased expression of Bax (a pro-apoptotic protein) and cleaved caspase-3, ultimately reducing infarct volume. nih.govahajournals.org These findings indicate that this compound's activation of the PI3K/Akt pathway contributes significantly to its neuroprotective properties. nih.govahajournals.org
Modulation of the PI3K-Akt Pathway by this compound
| Protein | Effect of this compound Treatment | Functional Role | Reference |
|---|---|---|---|
| Phosphorylated Akt (p-Akt) | Increased | Promotes cell survival, inhibits apoptosis. | nih.govahajournals.org |
| Phosphorylated GSK-3β (p-GSK-3β) | Increased | Inactivation of pro-apoptotic GSK-3β. | nih.govahajournals.org |
| Bcl-2 | Increased | Anti-apoptotic protein. | researchgate.netahajournals.org |
| Bax | Decreased | Pro-apoptotic protein. | researchgate.netahajournals.org |
| Cleaved Caspase-3 | Decreased | Executioner caspase in apoptosis. | nih.govahajournals.org |
Inhibition of p38 MAPK Pathway Activity
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular functions, including proliferation, differentiation, inflammation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines and plays a significant role in viral entry and host immune response. nih.govresearchgate.net Research indicates that this compound can exert an inhibitory effect on this pathway. nih.gov
Studies have shown that this compound effectively inhibits the phosphorylation of the p38 protein (p-p38). nih.gov This action disrupts the subsequent activation of the MAPK pathway. nih.gov For instance, in the context of an influenza A virus (IAV) infection, which typically activates the p38 MAPK pathway to facilitate viral endocytosis, treatment with this compound was found to suppress this activation. nih.govresearchgate.net The inhibitory effect of this compound on the p38 MAPK pathway is believed to be a key mechanism through which it can impede the initial stages of viral infection by disrupting viral uptake into the host cell. nih.govresearchgate.net This inhibition is a component of this compound's broader impact on cellular signaling, alongside its effects on pathways like PI3K-AKT. nih.gov
Selective Suppression of Hypoxia-Inducible Factor 1 (HIF-1) Activity in Vascular Cells
Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). mdpi.com It is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. mdpi.com Under hypoxic conditions, HIF-1α stabilizes and promotes the transcription of genes involved in angiogenesis, metabolism, and cell survival. mdpi.com
This compound has been demonstrated to selectively suppress the activity of HIF-1, particularly in vascular cells. nih.gov This effect has been observed in various cell types, including human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs). nih.gov Research shows that this compound's inhibitory action is not dependent on its effects on calcium homeostasis but rather stems from its ability to block the synthesis of the HIF-1α protein. nih.gov This is achieved by inhibiting the activity of the Akt and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Consequently, the expression of genes downstream of HIF-1 is also suppressed in a cell-type-specific manner. nih.gov
Table 1: Effect of this compound on HIF-1 Activity in Vascular Cells
| Cell Type | Effect of this compound | Mechanism of Action | Citation |
|---|---|---|---|
| Human Aortic Smooth Muscle Cells (HASMCs) | Suppressed HIF-1 activity and expression of downstream genes. | Inhibition of Akt and MAPK activity, leading to blocked synthesis of HIF-1α protein. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed HIF-1 activity and expression of downstream genes. | Inhibition of Akt and MAPK activity, leading to blocked synthesis of HIF-1α protein. | nih.gov |
Effects on GSK-3β and Bcl-2/Bax Expression
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including cell apoptosis. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central regulators of the mitochondrial death pathway. nih.gov The ratio of Bcl-2 to Bax is a critical determinant of cell survival or death.
This compound has been shown to modulate the expression and activity of these key proteins, suggesting a role in promoting cell survival. ahajournals.orgresearchgate.net In a rat model of cerebral ischemia, this compound treatment resulted in an increased expression of phosphorylated (inactivated) GSK-3β and the anti-apoptotic protein Bcl-2. ahajournals.orgresearchgate.net Concurrently, the expression of the pro-apoptotic protein Bax was decreased. ahajournals.orgresearchgate.net This shift in the Bcl-2/Bax ratio towards survival is part of the neuroprotective effects attributed to this compound, which are mediated through the activation of the PI3K/Akt signaling pathway. ahajournals.orgresearchgate.net Akt, once activated, phosphorylates and inactivates GSK-3β, which in turn can no longer promote the pro-apoptotic functions of proteins like Bax. nih.govahajournals.org Similar effects on the Bax/Bcl-2 ratio have also been observed in models of contrast-induced nephropathy, where this compound alleviated tubular cell apoptosis. nih.gov
Table 2: Effects of this compound on Key Apoptotic and Survival Proteins
| Protein | Effect of this compound Treatment | Cellular Pathway | Model System | Citation |
|---|---|---|---|---|
| Phosphorylated GSK-3β | Increased expression | PI3K/Akt Pathway | Rat model of cerebral infarction | ahajournals.org, researchgate.net |
| Bcl-2 | Increased expression | PI3K/Akt Pathway | Rat model of cerebral infarction | ahajournals.org, researchgate.net |
| Bax | Decreased expression | PI3K/Akt Pathway | Rat model of cerebral infarction | ahajournals.org, researchgate.net |
Structure Activity Relationship Sar Studies of Cilnidipine Analogues
Identification of Structural Moieties Critical for L-type Calcium Channel Activity
The activity of cilnidipine (B1669028) and its analogues at the L-type calcium channel is largely dictated by the integrity of the 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, a feature common to this class of calcium channel blockers. nuph.edu.ua SAR studies reveal several critical structural elements for potent L-type channel inhibition:
The 1,4-Dihydropyridine Ring: This central heterocyclic ring is the foundational pharmacophore.
C4 Position Phenyl Ring: A substituted phenyl ring at the C4 position of the dihydropyridine (B1217469) core is essential for optimal activity. nuph.edu.ua The nature and position of the substituent on this phenyl ring can modulate potency. For instance, the prototype of the class, nifedipine (B1678770), features an ortho-nitrophenyl group. nuph.edu.ua
Ester Groups at C3 and C5: The presence of ester groups at these positions is a common feature. The nature of the ester's alkyl chain can influence the drug's pharmacokinetic and pharmacodynamic properties.
Substituents at C2 and C6: Small alkyl groups, typically methyl groups, are generally found at these positions. It has been shown that substitution at the C6 position can directly affect the sensitivity of L-type channel inhibition. mdpi.com
In quantitative structure-activity relationship (QSAR) studies on a series of 36 dihydropyridine derivatives, including this compound analogues, several physicochemical parameters were found to correlate with L-type calcium channel blocking activity. ijptjournal.com These studies indicated that factors such as hydrophobicity, molecular volume, the number of hydrogen bond acceptor atoms, and refractivity are significant. ijptjournal.com Notably, the number of rotatable bonds was found to be inversely proportional to the biological activity, suggesting that conformational rigidity is favorable for L-type channel binding. ijptjournal.com
| Structural Moiety | Importance for L-type Activity | Reference |
|---|---|---|
| 1,4-Dihydropyridine Core | Essential foundational scaffold. | nuph.edu.ua |
| C4-Phenyl Group | Critical for optimizing activity; substitution modulates potency. | nuph.edu.ua |
| C3/C5 Ester Groups | Important for activity; side chains influence pharmacokinetics. | General DHP SAR |
| C2/C6 Alkyl Groups | Typically small alkyl groups (e.g., methyl). C6 substitution can alter inhibition sensitivity. | mdpi.com |
| Conformational Rigidity | A lower number of rotatable bonds correlates with higher activity. | ijptjournal.com |
Identification of Structural Moieties Critical for N-type Calcium Channel Activity
This compound's unique clinical profile stems from its ability to also block N-type calcium channels, an action not prominent in earlier dihydropyridines. researchgate.net This N-type channel inhibition is linked to its neuroprotective and analgesic effects. nih.gov SAR studies aimed at optimizing N-type channel blockade have identified distinct structural requirements compared to those for L-type channels.
A key series of studies focused on modifying this compound derivatives to enhance N-type selectivity. nih.govresearchgate.net Researchers performed SAR studies on a derivative of this compound, known as APJ2708, by modifying the ester side chains at the C3 and C5 positions and the substituent at the C2 position of the 1,4-DHP ring. nih.gov
The critical findings from these studies were:
C3-Ester Side Chain: Modifications to the ester group at the C3 position were found to be highly influential on N-type channel blocking activity.
C5-Ester Side Chain: The cinnamyl ester at the C5 position, a characteristic feature of this compound, is important, but modifications to the C3 side chain proved more critical for tuning selectivity.
C2-Position Substituent: Alterations at this position also contributed to the differential activity between L- and N-type channels.
Through these systematic modifications, a promising N-type selective blocker, designated as compound 21b , was identified. nih.gov This compound demonstrated potent N-type calcium channel inhibitory activity while having a 1600-fold lower affinity for L-type calcium channels compared to this compound. nih.govresearchgate.net This highlights that subtle changes to the ester side chains can dramatically shift the selectivity profile away from the classic L-type antagonism towards N-type blockade.
| Structural Moiety | Importance for N-type Activity | Reference |
|---|---|---|
| C3-Ester Group | Modifications are highly influential in determining N-type blocking potency and selectivity. | nih.gov |
| C5-Ester Group (Cinnamyl) | A key feature derived from this compound, but less critical for selectivity tuning than the C3 position. | nih.gov |
| C2-Position Substituent | Modifications contribute to differentiating between L- and N-type channel activity. | nih.gov |
Rational Design Principles for Developing Selective VGCC Blockers
The development of selective VGCC blockers from the this compound scaffold is guided by the differential SAR between L- and N-type channels. The goal is to design molecules that retain or enhance affinity for the desired channel (e.g., N-type) while minimizing activity at others (e.g., L-type) to reduce cardiovascular side effects. nih.gov
The successful development of highly selective N-type channel blockers from a this compound template demonstrates a clear strategy for rational drug design. nih.gov The primary approach involves exploiting the structural differences in the binding pockets of L- and N-type channels through targeted chemical modifications.
The key strategy revolves around the modification of the ester side chains at the C3 and C5 positions of the 1,4-DHP ring. The discovery that compound 21b is a potent and selective N-type blocker was the culmination of a systematic exploration of these side chains. nih.govresearchgate.net The research that led to this compound started with a this compound derivative and systematically altered the substituents. This process revealed that by carefully selecting the chemical nature of the ester groups, it is possible to dramatically decrease L-type channel affinity while preserving or even enhancing N-type channel affinity. nih.gov This suggests that the N-type channel's binding site can accommodate different structural features in this region of the molecule compared to the L-type channel's binding site.
Therefore, the core principle for enhancing N-type selectivity is the targeted derivatization of the C3 and C5 ester functionalities , moving away from the traditional structures optimized for L-type blockade.
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational methods, particularly QSAR, have been invaluable in understanding and predicting the activity of this compound analogues. ijptjournal.comresearchgate.net These approaches translate the chemical structures of a series of compounds into numerical descriptors and then use statistical methods to build a mathematical model that correlates these descriptors with biological activity. researchgate.net
2D-QSAR models have been successfully developed for both L-type and N-type calcium channel blocking activities of dihydropyridine derivatives. ijptjournal.comresearchgate.net
For L-type channel activity , a QSAR model was developed using a dataset of 36 dihydropyridine derivatives. ijptjournal.com This model demonstrated that biological activity could be successfully predicted using descriptors such as hydrophobicity, molecular volume, and the number of rotatable bonds. ijptjournal.com
For N-type channel activity , a more extensive QSAR analysis was performed on a dataset of 104 molecules. researchgate.net A 2D-QSAR model was generated using multiple linear regression (MLR), which identified three key descriptors that govern the N-type blocking activity. researchgate.net Another study used a genetic function approximation (GFA) method on a training set of 83 molecules, which was validated by a test set of 21 molecules. researchgate.net This model identified five important descriptors for N-type channel blocking activity: Atype_C_24, Atype_N_68, Rotlbonds (number of rotatable bonds), S_sssN (sum of E-state indices for N atoms), and ADME_Solubility. researchgate.net
The statistical robustness of these models, indicated by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), confirms their predictive power. researchgate.netresearchgate.net For one MLR-based 2D-QSAR model for N-type blockers, the r² value was 0.9176, indicating a strong correlation between the selected physicochemical parameters and the biological activity. researchgate.net
These QSAR models serve as powerful tools. They not only provide insight into the physicochemical properties that are crucial for channel blockade but also allow for the virtual screening and prediction of the activity of newly designed this compound derivatives before their synthesis, accelerating the discovery of more potent and selective compounds. ijptjournal.com
| Model Type | Statistical Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Multiple Linear Regression (MLR) | r² (coefficient of determination) | 0.9176 | Indicates a very strong correlation between the model's descriptors and the observed N-type channel blocking activity. | researchgate.net |
| q² (cross-validation) | > 0.6673 | Demonstrates good predictive ability of the model on new data. | researchgate.net | |
| Genetic Function Approximation (GFA) | r² (training set, n=83) | 0.798 | Shows a good fit of the model for the training data. | researchgate.net |
| q² (leave-one-out) | 0.769 | Indicates strong internal predictive validity of the model. | researchgate.net |
Preclinical Pharmacological Investigations and Mechanistic Insights
In Vitro Cellular Models for Mechanistic Elucidation
To dissect the specific actions of Cilnidipine (B1669028) at a cellular level, researchers have employed a range of specialized cell culture models. These systems allow for the precise study of the drug's interaction with specific channel subtypes and its downstream effects on cellular function, independent of systemic physiological responses.
Investigations using sympathetic neurons have been fundamental in demonstrating this compound's action on N-type calcium channels. In studies on isolated sympathetic neurons from Wistar rats, sub-micromolar concentrations of this compound were shown to effectively suppress N-type Ca2+ channel currents. nih.gov This inhibitory effect on neuronal calcium channels is a distinguishing feature compared to other dihydropyridines, such as nifedipine (B1678770), which primarily target L-type channels. nih.gov The blockade of N-type calcium channels at sympathetic nerve endings is believed to be the mechanism responsible for attenuating the release of neurotransmitters like norepinephrine (B1679862). nih.gov Electrophysiological studies in rat superior cervical ganglion neurons further confirmed a potent N-type calcium channel inhibitory activity. caymanchem.com
The human neuroblastoma cell line IMR-32, which expresses N-type calcium channels, has served as a valuable human-derived model for studying this compound's effects. nih.govpnrjournal.com Research has confirmed that this compound inhibits N-type Ca2+ channels in these cells. nih.govjci.org Using fura-2 (B149405) microfluorimetry to measure intracellular calcium concentrations, studies demonstrated that this compound suppressed the elevation in intracellular Ca2+ induced by potassium chloride (KCl). nih.gov This suppressive effect was significantly negated by pretreatment with ω-conotoxin GVIA, a selective N-type Ca2+ channel blocker, confirming the target of this compound's action. nih.gov These findings in a human neuronal cell line underscore the potential of this compound to modulate sympathetic nerve activity and suggest a basis for its neuroprotective properties. nih.gov
| Cell Line | Key Findings | Implication | References |
| IMR-32 | Inhibits N-type Ca2+ channels; suppresses KCl-induced increase in intracellular Ca2+. | Demonstrates anti-sympathetic action in a human neuronal model. | nih.govnih.govjci.org |
PC12 cells, derived from a rat pheochromocytoma, can be differentiated with nerve growth factor (NGF) to acquire characteristics similar to sympathetic neurons, including the prominent expression of N-type Ca2+ channels. researchgate.netcore.ac.uk In this differentiated state, PC12 cells have been used extensively to model neuronal catecholamine release. Studies have shown that this compound effectively inhibits the high K+-stimulated release of dopamine (B1211576) from NGF-differentiated PC12 cells in a concentration-dependent manner. researchgate.netresearchgate.netnih.gov In contrast, the inhibitory effect of the L-type selective blocker nifedipine is markedly reduced in these differentiated cells. researchgate.netresearchgate.netnih.gov
Whole-cell patch-clamp techniques have further dissected the specific channel contributions, revealing that the high-voltage-activated Ca2+ currents in these cells are composed of L-type, N-type, and residual components. researchgate.netresearchgate.net this compound was found to potently block the N-type current component, providing direct electrophysiological evidence for its mechanism of action in reducing catecholamine secretion. researchgate.netresearchgate.net These results support the hypothesis that by blocking N-type Ca2+ channels, this compound inhibits neurotransmitter release from sympathetic neuron-like cells. researchgate.netmdpi.com
This compound's primary vasodilatory effect is mediated through its action on L-type calcium channels in vascular smooth muscle cells. By binding to the dihydropyridine (B1217469) site on these channels, it inhibits the influx of Ca2+, which is necessary for muscle contraction. scielo.br This inhibition leads to the relaxation of vascular smooth muscle, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. scielo.br
Recent preclinical investigations have uncovered a novel mechanism of this compound involving microglial cells, the resident immune cells of the central nervous system. In primary cultured rat microglial cells, this compound has been shown to inhibit P2X7 receptors (P2X7R), a type of ATP-gated ion channel. The activation of microglial P2X7R is linked to neuroinflammatory processes, including the release of pro-inflammatory cytokines. Studies demonstrated that this compound inhibited P2X7R-mediated calcium responses and the subsequent release of interleukin-1β (IL-1β), a key inflammatory mediator. This inhibitory effect on the microglial P2X7R/IL-1β signaling pathway is distinct from its actions on voltage-gated calcium channels and suggests a potential therapeutic role for this compound in conditions involving neuroinflammation, such as neuropathic pain.
Vascular Smooth Muscle Cells and Endothelial Cells
In Vivo Animal Models for Pathophysiological Mechanisms
A variety of animal models have been instrumental in confirming the pathophysiological significance of this compound's dual-channel blockade observed in vitro. These models, representing different forms and complications of hypertension, have provided crucial insights into the drug's systemic effects.
In spontaneously hypertensive rats (SHR), the most widely used model for essential hypertension, this compound produces a slow-onset and long-lasting antihypertensive effect. scielo.br Importantly, it suppresses the pressor response to sympathetic nerve stimulation and inhibits the release of norepinephrine, actions consistent with its N-type channel blockade. scielo.br Furthermore, in SHR models, this compound has been shown to suppress the renin-angiotensin-aldosterone system (RAAS) and protect against podocyte disorders. Its efficacy has also been confirmed in other hypertension models, including renal hypertensive rats and dogs, and DOCA-salt hypertensive rats. researchgate.netscielo.br
The neuroprotective effects of this compound have been demonstrated in stroke-prone spontaneously hypertensive rats (SHRSP), where its administration delayed the onset of stroke and improved survival rates. scielo.br In a rat model of focal brain ischemia, this compound reduced the cerebral infarct size, an effect not observed with an equipotent L-type-selective blocker, highlighting the contribution of N-type channel inhibition to neuroprotection.
In models of hypertension-related end-organ damage, this compound has shown protective effects. In a rabbit model of myocardial infarction, it was found to suppress ischemia/reperfusion arrhythmias. In Dahl salt-sensitive rats fed a high-sucrose diet, a model for metabolic syndrome, this compound prevented renal injury by suppressing sympathetic hyperactivity, an effect not seen with the L-type blocker amlodipine (B1666008).
Finally, aligning with the in vitro findings in microglia, studies in a rat model of neuropathic pain showed that intrathecal administration of this compound led to a reversal of nerve injury-induced mechanical hypersensitivity, supporting its potential role in pain modulation through the inhibition of neuroinflammatory pathways.
| Animal Model | Key Research Findings | Pathophysiological Relevance | References |
| Spontaneously Hypertensive Rat (SHR) | Slow, long-lasting antihypertensive effect; suppresses sympathetic pressor response and norepinephrine release. | Models essential hypertension and sympathetic overactivity. | scielo.br |
| Stroke-Prone SHR (SHRSP) | Delayed onset of cerebral hemorrhage and stroke; improved survival. | Models hypertensive stroke complications. | scielo.br |
| DOCA-Salt Hypertensive Rat | Demonstrated antihypertensive effect; improved cardiovascular remodeling via increased eNOS and decreased endothelin-1 (B181129) expression. | Models salt-sensitive, volume-dependent hypertension. | researchgate.netscielo.br |
| Rat Focal Brain Ischemia Model | Reduced cerebral infarct size. | Demonstrates neuroprotection beyond blood pressure lowering. | |
| Dahl Salt-Sensitive Rat (High Sucrose) | Suppressed renal injury and urinary norepinephrine excretion. | Models metabolic syndrome and associated renal damage. | |
| Rat Neuropathic Pain Model | Reversed mechanical hypersensitivity after intrathecal administration. | Links anti-neuroinflammatory action to pain relief. |
Models of Neuropathic Pain and Antinociceptive Mechanisms
This compound, a dihydropyridine derivative, has demonstrated notable antinociceptive effects in various preclinical models of neuropathic pain. nih.gov Its mechanism of action is primarily attributed to its ability to block both L-type and N-type voltage-gated calcium channels (VGCCs). nih.govmdpi.com The blockade of N-type VGCCs, in particular, is crucial for its analgesic properties as these channels are key contributors to nociceptive signal transmission in the dorsal horn of the spinal cord. nih.govmdpi.com
Spinal Nerve Ligation Models (e.g., in rats)
In rat models of neuropathic pain induced by spinal nerve ligation and transection, intrathecal administration of this compound has been shown to alleviate mechanical pain hypersensitivity. nih.govresearchgate.net This model is one of the most frequently used to study neuropathic pain. nih.govresearchgate.net Studies have shown that nerve injury leads to a decreased threshold for hind paw withdrawal from mechanical stimulation. nih.govresearchgate.net Intrathecal this compound significantly suppressed this nerve injury-induced mechanical hypersensitivity. nih.govresearchgate.net
Furthermore, daily intrathecal administration of this compound in nerve-injured rats from day one to seven post-injury significantly suppressed the decrease in paw withdrawal threshold on days five and seven. nih.gov This suggests that this compound has an alleviating effect on the behavioral hypersensitivity associated with neuropathic pain. researchgate.net
The antinociceptive effects in these models are linked to this compound's dual-channel blockade. While both N-type and L-type VGCCs are implicated in pain pathways, the N-type channel blockade appears more critical for alleviating allodynia and hyperalgesia in neuropathic pain without affecting normal pain perception. nih.gov In contrast, a selective L-type VGCC blocker, nicardipine (B1678738), only attenuated mechanical hyperalgesia but not allodynia in the same model. nih.gov
A novel mechanism contributing to this compound's effects in neuropathic pain involves its inhibitory action on microglial P2X7 receptors. nih.govresearchgate.net Activation of these receptors on microglia, the resident immune cells of the central nervous system, leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), which is implicated in neuroinflammation and neuropathic pain. nih.govresearchgate.netmdpi.com this compound has been found to inhibit these P2X7R-mediated responses, including Ca2+ influx and IL-1β release from microglia. nih.govresearchgate.net This action on microglia likely contributes to its ability to reverse mechanical hypersensitivity. nih.govfrontiersin.org
Table 1: Effects of this compound in Spinal Nerve Ligation Models
| Parameter | Observation | Implication | Citation(s) |
|---|---|---|---|
| Mechanical Hypersensitivity | Intrathecal this compound significantly suppressed nerve injury-induced mechanical hypersensitivity. | Alleviation of a key symptom of neuropathic pain. | nih.govresearchgate.net |
| Pain Development | Daily intrathecal this compound suppressed the decrease in paw withdrawal threshold on days 5 and 7 post-injury. | Potential to mitigate the development of neuropathic pain. | nih.gov |
| Microglial P2X7 Receptors | This compound inhibits P2X7 receptor-mediated Ca2+ responses and IL-1β release in microglia. | A novel anti-inflammatory mechanism contributing to its analgesic effect. | nih.govresearchgate.netfrontiersin.org |
| VGCC Blockade | Attenuated mechanical allodynia and hyperalgesia, primarily through N-type channel blockade. | N-type VGCCs are a key target for neuropathic pain relief. | nih.gov |
Formalin-Induced Nociception Models
The formalin test in mice is another model where this compound has demonstrated significant analgesic effects. nih.gov This test involves two distinct phases of nociceptive behavior (licking and biting of the injected paw), representing direct chemical irritation and subsequent inflammatory pain. Intrathecally injected this compound has been shown to have a significant analgesic effect in this model. nih.gov
The mechanism in this model is also tied to the blockade of voltage-gated calcium channels, which inhibits nociceptive synaptic transmission. impactfactor.org Specifically, this compound significantly suppresses N-type currents in dorsal root ganglion (DRG) cells, which attenuates synaptic neurotransmission from these primary afferent neurons. nih.gov This action is believed to be a key reason for the suppression of formalin-induced nociception.
Models of Ischemic Brain Injury and Neuroprotective Mechanisms
This compound has been investigated for its neuroprotective potential in the context of ischemic brain injury, a condition that can lead to permanent neuronal loss. ahajournals.orgresearchgate.net Its dual L- and N-type calcium channel blocking activity, along with its ability to reduce oxidative stress, are central to its neuroprotective effects. ahajournals.orgresearchgate.netresearchgate.net
Middle Cerebral Artery Occlusion (MCAO) Models
In rat models of focal brain ischemia created by middle cerebral artery occlusion (MCAO), this compound has demonstrated significant neuroprotective effects. ahajournals.orgresearchgate.netnih.gov Following a two-hour occlusion and subsequent reperfusion, treatment with this compound led to a significantly reduced infarct volume compared to control groups. ahajournals.orgresearchgate.net This reduction in brain damage was evident on FLAIR MRI scans performed 24 hours after the ischemic event. ahajournals.orgresearchgate.net
The neuroprotective mechanisms of this compound in the MCAO model are multifaceted. A key pathway involved is the activation of the PI3K/Akt signaling pathway. ahajournals.orgresearchgate.net this compound treatment was associated with increased expression of phosphorylated Akt (Ser473) and phosphorylated GSK-3β, as well as the anti-apoptotic protein Bcl-2. ahajournals.orgresearchgate.net Concurrently, it decreased the expression of the pro-apoptotic protein Bax and cleaved caspase-3. ahajournals.orgresearchgate.net These changes collectively suggest that this compound promotes neuronal survival by activating pro-survival signaling and inhibiting apoptotic pathways. ahajournals.orgresearchgate.netnih.gov
Furthermore, this compound treatment significantly decreased the number of TUNEL-positive cells, an indicator of apoptotic cell death, in the ischemic brain. ahajournals.orgresearchgate.net Studies have also pointed to this compound's ability to scavenge free radicals, thereby reducing oxidative stress, which is a major contributor to ischemic brain damage. nih.govexonpublications.com This antioxidant effect, combined with the activation of survival signals and inhibition of death signals, underlies its neuroprotective action. nih.govresearchgate.net
Table 2: Neuroprotective Effects of this compound in MCAO Models
| Parameter | Observation | Mechanism | Citation(s) |
|---|---|---|---|
| Infarct Volume | Significantly reduced in this compound-treated rats compared to controls. | Activation of pro-survival pathways and reduction of cell death. | ahajournals.orgresearchgate.net |
| Apoptosis | Decreased number of TUNEL-positive cells; decreased Bax and cleaved caspase-3. | Inhibition of apoptotic cell death cascades. | ahajournals.orgresearchgate.net |
| PI3K/Akt Pathway | Increased phosphorylation of Akt and GSK-3β; increased Bcl-2 expression. | Activation of the PI3K pro-survival signaling pathway. | ahajournals.orgresearchgate.net |
| Oxidative Stress | Reduced free radical levels. | Scavenging of free radicals, mitigating oxidative damage. | nih.govresearchgate.net |
Models of Renal Injury and Renoprotective Mechanisms
This compound exhibits renoprotective properties, which are attributed to its unique pharmacological profile of blocking both L- and N-type calcium channels. saudijournals.comnih.gov This dual blockade allows for favorable effects on renal hemodynamics and the sympathetic nervous system. saudijournals.comahajournals.org
Hydronephrotic Kidney Models
In the in vitro isolated perfused hydronephrotic kidney model, this compound has been shown to elicit a predominant vasodilatory action on the afferent arterioles. saudijournals.comahajournals.org However, in in vivo hydronephrotic kidney models in anesthetized rats, this compound dilates both afferent and efferent arterioles. saudijournals.comahajournals.org
The dilation of both arterioles is a key aspect of its renoprotective mechanism. Sympathetic nerves, which release norepinephrine, innervate both afferent and efferent arterioles. saudijournals.comahajournals.org By inhibiting N-type calcium channels on these nerve terminals, this compound suppresses norepinephrine release, leading to vasodilation of both vessels. saudijournals.comahajournals.org This action helps to reduce the glomerular capillary pressure and afferent and efferent arteriolar resistances. saudijournals.com Consequently, this leads to a reduction in urinary albumin excretion, a marker of kidney damage. saudijournals.com
In spontaneously hypertensive rats with metabolic syndrome (SHR/ND), a model exhibiting renal injury, this compound was more effective than the L-type blocker amlodipine in suppressing the development of proteinuria. nih.gov This superior effect was linked to the inhibition of N-type calcium channels in podocytes, which are crucial cells in the glomerular filtration barrier. nih.govresearchgate.net this compound treatment in these models also prevented the increase in desmin staining (a marker of podocyte injury) and restored the expression of nephrin (B609532) and podocin. nih.govresearchgate.net Furthermore, it reduced renal angiotensin II content and oxidative stress markers. nih.govresearchgate.net
Table 3: Renoprotective Effects of this compound in Hydronephrotic and Other Renal Injury Models
| Model | Key Finding | Mechanism of Action | Citation(s) |
|---|---|---|---|
| In vivo Hydronephrotic Kidney | Dilation of both afferent and efferent arterioles. | Inhibition of N-type calcium channels on sympathetic nerves, reducing norepinephrine release. | saudijournals.comahajournals.org |
| SHR/ND (Metabolic Syndrome) | Superior reduction of proteinuria compared to amlodipine. | Inhibition of N-type calcium channels in podocytes, reducing podocyte injury and oxidative stress. | nih.govresearchgate.net |
| Dahl Salt-Sensitive Rats | Decreased plasma norepinephrine and renin activity, improved glomerular sclerosis. | Inhibition of sympathetic nerve activity. | ahajournals.org |
Deoxycorticosterone Acetate-Salt (DOCA-Salt) Hypertensive Rat Models
The Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat is a widely utilized model that mimics low-renin hypertension and is characterized by increased sympathetic nervous system activity. nih.govscienceopen.com In this model, uninephrectomized rats treated with DOCA and high salt intake develop hypertension and significant renal damage. scienceopen.comnih.gov
Studies investigating this compound in this model have revealed significant renoprotective effects that appear to be partially independent of systemic blood pressure reduction. In one key study, uninephrectomized DOCA-salt hypertensive rats were treated with this compound (1 mg/kg/day) for four weeks. nih.gov While this dose did not significantly alter the high blood pressure in the DOCA-salt rats, it markedly attenuated the development of proteinuria, glomerulosclerosis, and collagen deposition in the tubulointerstitial area of the kidney. nih.gov Furthermore, this compound treatment suppressed the renal overexpression of mRNA for profibrotic and inflammatory markers, including collagen I/IV and transforming growth factor-β. nih.gov
Mechanistically, this compound's benefits in the DOCA-salt model have been linked to a reduction in oxidative stress. For instance, this compound was found to significantly inhibit the increase in nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase-derived superoxide (B77818) production, an effect not observed with the L-type calcium channel blocker amlodipine. amazonaws.com
Table 1: Effects of this compound in DOCA-Salt Hypertensive Rat Models
| Parameter | Observation in DOCA-Salt Model | Effect of this compound Treatment | Reference |
| Blood Pressure | Elevated | No significant effect on the increase | nih.gov |
| Urinary Protein Excretion | Significantly aggravated | Attenuated the increase | nih.gov |
| Glomerulosclerosis | Increased | Attenuated the increase | nih.gov |
| Tubulointerstitial Collagen | Increased deposition | Attenuated the deposition | nih.gov |
| Renal Oxidative Stress | Increased superoxide production | Inhibited the increase | amazonaws.com |
Impact on Glomerular Capillary Pressure and Arteriolar Resistances
This compound exerts a unique influence on renal microcirculation due to its dual blockade of L-type and N-type calcium channels. saudijournals.comniph.go.jp L-type calcium channels are predominantly located on the afferent (pre-glomerular) arterioles, while sympathetic nerves, which influence both afferent and efferent (post-glomerular) arterioles, rely on N-type calcium channels for norepinephrine release. amazonaws.comsaudijournals.com
Conventional L-type calcium channel blockers primarily dilate the afferent arteriole, which can lead to an increase in intraglomerular pressure and potentially worsen proteinuria. niph.go.jpscispace.com In contrast, this compound dilates both the afferent and efferent arterioles. amazonaws.comsaudijournals.comniph.go.jp This balanced vasodilation helps to reduce the glomerular capillary pressure, thus mitigating glomerular hyperfiltration and pressure load. niph.go.jpkarger.com
A renal micropuncture study in spontaneously hypertensive rats (SHR) with nephrosclerosis exacerbated by L-NAME (a nitric oxide synthase inhibitor) demonstrated these effects directly. niph.go.jpnih.gov In this model, this compound was shown to decrease glomerular capillary pressure by reducing both afferent and efferent arteriolar resistances. niph.go.jpnih.gov This action is attributed to the inhibition of norepinephrine release from renal sympathetic nerve endings via N-type channel blockade, leading to efferent arteriolar dilation. saudijournals.comniph.go.jp The result is a reduction in urinary protein excretion and a renoprotective effect. amazonaws.comsaudijournals.com
Table 2: this compound's Effect on Glomerular Hemodynamics
| Hemodynamic Parameter | Effect of this compound | Underlying Mechanism | Reference |
| Afferent Arteriolar Resistance | Decreased | L-type calcium channel blockade | nih.gov |
| Efferent Arteriolar Resistance | Decreased | N-type calcium channel blockade (suppresses norepinephrine release) | niph.go.jpnih.gov |
| Glomerular Capillary Pressure | Decreased | Balanced dilation of both afferent and efferent arterioles | niph.go.jpkarger.comnih.gov |
| Urinary Protein Excretion | Reduced | Lowered intraglomerular pressure and hyperfiltration | nih.govamazonaws.comsaudijournals.com |
Models of Cardiovascular Pathophysiology and Cardioprotective Mechanisms
This compound has demonstrated significant cardioprotective effects in various preclinical models, largely attributed to its sympatholytic action via N-type calcium channel blockade. saudijournals.comnih.gov
Myocardial Ischemia Models (e.g., in rabbits)
The cardioprotective actions of this compound have been specifically analyzed in a rabbit model of myocardial infarction. scispace.comnih.gov In these studies, rabbits underwent a period of coronary artery occlusion (ischemia) followed by reperfusion. nih.gov Administration of this compound before and during the ischemic event led to a significant reduction in the myocardial infarct size compared to control groups. scispace.comjcdronline.org
Beyond limiting tissue damage, this compound also demonstrated anti-arrhythmic properties. The incidence of ventricular premature beats (VPBs) during both the ischemic and reperfusion phases was significantly attenuated in rabbits treated with this compound. nih.govnih.gov
Table 3: Cardioprotective Effects of this compound in a Rabbit Myocardial Ischemia-Reperfusion Model
| Parameter | Control Group (Ischemia/Reperfusion) | This compound-Treated Group (Ischemia/Reperfusion) | Reference |
| Myocardial Infarct Size | Standard infarct size observed | Significantly reduced | scispace.comjcdronline.org |
| Ventricular Premature Beats (VPBs) | 27.2 +/- 4.5 beats/30 min (Ischemia) | 10.4 - 15.6 beats/30 min (Ischemia) | nih.gov |
| Ventricular Premature Beats (VPBs) | 24.2 +/- 3.1 beats/30 min (Reperfusion) | 3.5 - 6.8 beats/30 min (Reperfusion) | nih.gov |
Effects on Cardiac Norepinephrine Levels in Myocardial Interstitium
A key mechanism underlying the cardioprotective and anti-arrhythmic effects of this compound is its ability to suppress excessive sympathetic nerve activity within the heart muscle itself. nih.gov During myocardial ischemia and reperfusion, there is a surge in the local release of norepinephrine from cardiac sympathetic nerve endings, which can exacerbate cell death and promote arrhythmias. saudijournals.comscispace.com
In the same rabbit models of myocardial ischemia, direct measurement of norepinephrine levels in the myocardial interstitium (the space between heart muscle cells) showed a significant reduction in the this compound-treated groups during both ischemia and reperfusion compared to the control group. nih.govnih.govjcdronline.org This attenuation of the norepinephrine surge is a direct consequence of this compound's N-type calcium channel blocking activity on sympathetic neurons. saudijournals.comnih.gov
Models of Glucose Metabolism and Insulin (B600854) Sensitivity
Beyond its cardiovascular effects, this compound has been investigated for its potential benefits on metabolic parameters.
Diet-Induced Obese (DIO) Mouse Models
The diet-induced obese (DIO) mouse, typically a C57BL/6 mouse fed a high-fat diet, is a standard model for studying obesity, pre-diabetes, and insulin resistance. taconic.com A study was conducted to examine the effects of this compound in DIO mice after 14 days of treatment. nih.govresearchgate.net
The results showed that this compound treatment improved both glucose tolerance and insulin sensitivity in the obese mice. nih.govresearchgate.net A notable finding was this compound's effect on adiponectin, a beneficial adipocytokine involved in regulating glucose levels and improving insulin sensitivity. nih.gov this compound treatment dramatically increased the level of adiponectin in white adipose tissue and also elevated the circulating plasma levels of both total and, more importantly, high-molecular weight (HMW) adiponectin, which is the most active form. nih.govresearchgate.net The secretion of adiponectin from isolated adipocytes was also found to be increased after this compound treatment. nih.gov These findings suggest that this compound can positively modulate glucose metabolism, partly by enhancing the production and secretion of active adiponectin. nih.govresearchgate.net
Table 4: Metabolic Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Observation in DIO Mice | Effect of this compound Treatment | Reference |
| Glucose Tolerance | Impaired | Improved | nih.govresearchgate.net |
| Insulin Sensitivity | Reduced (Insulin Resistance) | Improved | nih.govresearchgate.net |
| Adiponectin in Adipose Tissue | Baseline levels | Dramatically increased | nih.gov |
| Circulating Total Adiponectin | Baseline levels | Significantly increased | nih.gov |
| Circulating HMW Adiponectin | Baseline levels | Significantly increased | nih.gov |
Models for Antiviral Activity
Recent in vitro and in vivo studies have explored the potential of this compound as an antiviral agent, particularly against the influenza A virus (IAV). nih.govnih.gov In a key in vivo study, BALB/c mice were intranasally infected with IAV to assess the therapeutic effects of this compound. nih.govresearchgate.net The research demonstrated that this compound treatment led to a reduction in virus titers and the lung index in these mice. nih.govnih.govresearchgate.net Furthermore, it ameliorated lung pathology and inhibited the expression of pulmonary inflammatory mediators, ultimately improving the survival rates of the infected mice. nih.govnih.govresearchgate.net
Mechanistic investigations in vitro revealed that this compound exerts its antiviral effects during the early stages of IAV infection. nih.govnih.gov It appears to disrupt both clathrin- and caveolin-mediated endocytosis, thereby inhibiting the internalization of the virus. nih.govnih.gov Additionally, this compound was found to interact with the viral hemagglutinin (HA2) subunit, which impedes virus membrane fusion. nih.govnih.gov The studies also indicated that this compound suppresses the PI3K-AKT and p38 MAPK pathways, which are typically activated by IAV infections. nih.govnih.gov These findings underscore the potential of this compound as an entry inhibitor for influenza A virus. nih.gov
Studies on Autonomic Function and Sympathetic Response in Animal Models
A significant area of preclinical research has focused on this compound's unique influence on the autonomic nervous system, particularly its sympatholytic effects. nih.govnih.gov These studies have consistently shown that this compound can suppress sympathetic overactivity, a characteristic that distinguishes it from many other calcium channel blockers. nih.govjapi.org This sympathoinhibitory action is largely attributed to its ability to block N-type calcium channels, which are predominantly located at sympathetic nerve terminals and play a crucial role in norepinephrine release. nih.govahajournals.orgnih.gov
Inhibition of Pressor Response to Acute Cold Stress
In spontaneously hypertensive rats (SHRs), this compound has been shown to effectively inhibit the pressor response induced by acute cold stress. nih.govpharmacyboardkenya.org This stress model is known to elevate blood pressure through the activation of the sympathoadrenal system. nih.gov Studies have demonstrated that this compound significantly curtails this rise in blood pressure and also reduces the associated increase in plasma norepinephrine levels. nih.govpharmacyboardkenya.org This effect is a direct consequence of its inhibitory action on sympathetic nerve activity. nih.gov
Blockade of Vasoconstriction Induced by Electrical Sympathetic Nerve Stimulation
Further evidence of this compound's sympatholytic properties comes from studies investigating its effect on vasoconstriction triggered by electrical stimulation of sympathetic nerves. In pithed spontaneously hypertensive rats, this compound was found to suppress the pressor response to this stimulation. nih.gov In vitro experiments using the isolated and perfused mesenteric arterial vasculature of SHRs have corroborated these findings, showing that this compound inhibits the release of norepinephrine induced by electrical sympathetic stimulation. nih.govpharmacyboardkenya.org This blockade of sympathetically mediated vasoconstriction is a key mechanism contributing to its antihypertensive effect. nih.gov
Comparative Preclinical Pharmacodynamics with Other Calcium Channel Blockers
Comparative preclinical studies have been instrumental in highlighting the distinct pharmacodynamic profile of this compound relative to other calcium channel blockers, such as nifedipine, nicardipine, manidipine (B393), and amlodipine. nih.govnih.govnih.gov
A pivotal distinction lies in this compound's dual blockade of both L-type and N-type calcium channels. efda.gov.etnih.govbanglajol.info While traditional dihydropyridines like nifedipine and amlodipine primarily target L-type calcium channels in vascular smooth muscle, this compound's additional action on N-type channels in sympathetic neurons gives it a unique therapeutic advantage. nih.govnih.govindexcopernicus.com
In studies on the pressor response to cold stress in spontaneously hypertensive rats, while nifedipine, nicardipine, and manidipine lowered blood pressure to a similar extent as this compound, they did not inhibit the actual pressor response itself. nih.gov This suggests that their mechanism is largely vasodilatory, without the sympatholytic component seen with this compound. nih.gov
Similarly, in experiments involving electrical sympathetic nerve stimulation in pithed SHRs, neither nifedipine nor nicardipine inhibited the resulting pressor response, in stark contrast to the significant suppression observed with this compound. nih.gov
The following table provides a comparative overview of the preclinical findings:
| Feature | This compound | Nifedipine | Nicardipine | Manidipine | Amlodipine |
| Blocks N-type Ca2+ channels | Yes ahajournals.orgnih.gov | No nih.gov | No nih.gov | No nih.gov | No indexcopernicus.comkarger.com |
| Inhibits pressor response to cold stress | Yes nih.govpharmacyboardkenya.org | No nih.gov | No nih.gov | No nih.gov | Not explicitly stated |
| Blocks sympathetically induced vasoconstriction | Yes nih.govpharmacyboardkenya.org | No nih.gov | No nih.gov | Not explicitly stated | Not explicitly stated |
| Inhibits norepinephrine release | Yes ahajournals.orgnih.gov | No nih.gov | No nih.gov | Not explicitly stated | Not explicitly stated |
These comparative data underscore that this compound's ability to inhibit sympathetic nerve activity, through its blockade of N-type calcium channels, is a key differentiator from other calcium channel blockers. nih.govkarger.com This dual mechanism of action contributes to its effective blood pressure control without the reflex tachycardia often associated with other vasodilators. nih.gov
Metabolism and Pharmacokinetics in Research Contexts
Identification of Metabolic Pathways and Key Metabolites
Research indicates that Cilnidipine (B1669028) undergoes rapid metabolism in human liver microsomes. amegroups.cnnih.gov The primary metabolic process involves the dehydrogenation of its dihydropyridine (B1217469) ring, a critical step for its elimination from the body. amegroups.cnnih.gov In vitro studies using human liver microsomes have identified three main metabolites of this compound amegroups.cnnih.gov:
M1: The dehydrogenated metabolite of the dihydropyridine ring. amegroups.cnnih.gov
M2: The demethylation metabolite of the lateral chain of the dihydropyridine ring. amegroups.cnnih.gov
M3: A metabolite that has undergone both dehydrogenation and demethylation. amegroups.cnnih.gov
The dehydrogenation pathway is considered a crucial step in the metabolic process of not only this compound but also other dihydropyridine calcium channel blockers. amegroups.cn
Dehydrogenation of the Dihydropyridine Ring as a Crucial Step
The conversion of the dihydropyridine ring to its pyridine (B92270) analog is a pivotal metabolic transformation for this compound. amegroups.cnnih.gov This process is primarily facilitated by liver microsomes and is essential for the drug's clearance. nih.govdrugbank.com The significance of this step is underscored by research showing that inhibition of this pathway can significantly alter the metabolic rate of the drug. amegroups.cn This dehydrogenation is a common and critical metabolic route for many drugs within the dihydropyridine class. amegroups.cn
Cytochrome P450 Enzyme Involvement in this compound Metabolism
The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP450) enzyme system. amegroups.cnnih.gov This superfamily of enzymes is responsible for the oxidation of a wide variety of substances, including many therapeutic agents.
Role of CYP3A Isoforms in Metabolic Processes
Extensive research has pinpointed the CYP3A subfamily as the major player in the metabolism of this compound. amegroups.cnnih.govnih.govdrugbank.comexmobiogenics.in Specifically, CYP3A4 is the primary isoform responsible for the dehydrogenation of the dihydropyridine ring of this compound. amegroups.cnfda.gov.phdrugbank.com Studies have also suggested a lesser involvement of CYP2C19 in its metabolism. ijpsr.com The prominent role of CYP3A4 makes this compound susceptible to interactions with other drugs that are also metabolized by or affect the activity of this enzyme. nih.govdrugbank.comnih.gov
Metabolic Inhibition and Research into Potential Drug-Drug Interactions
The reliance of this compound on the CYP3A4 pathway for its metabolism makes it a candidate for drug-drug interactions. When co-administered with substances that inhibit or induce this enzyme, the plasma concentrations of this compound can be significantly altered.
Competitive Inhibition by Specific CYP Inhibitors (e.g., Ketoconazole)
Ketoconazole, a well-known and potent inhibitor of CYP3A4, has been shown to competitively inhibit the dehydrogenation of this compound's dihydropyridine ring. amegroups.cnnih.gov This inhibition leads to a decreased metabolic rate of this compound. amegroups.cnnih.gov In contrast, inhibitors of other CYP isoforms such as CYP1A2 (α-naphthoflavone), CYP2C9 (sulfaphenazole), CYP2C19 (tranylcypromine), CYP2D6 (quinidine), and CYP2E1 (diethyldithiocarbamate) have demonstrated little to no effect on this specific metabolic pathway of this compound. amegroups.cnnih.gov This high degree of selectivity further confirms the primary role of CYP3A in this compound's metabolism. The potential for such interactions is an important consideration in clinical settings, as drugs like ketoconazole, erythromycin, and ritonavir (B1064) can increase the blood levels of this compound. nih.govsayacare.in
Absorption and Distribution Patterns in Experimental Models
Pharmacokinetic studies in various experimental models have provided insights into the absorption and distribution of this compound.
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations observed approximately two hours post-administration. drugbank.comexmobiogenics.in However, its oral bioavailability is reported to be relatively low, at around 13%. drugbank.cominnovareacademics.inresearchgate.net This low bioavailability is attributed to its poor aqueous solubility and significant first-pass metabolism. drugbank.cominnovareacademics.in
This compound exhibits a high volume of distribution, indicating that it distributes extensively into tissues. drugbank.comexmobiogenics.in Higher concentrations of the drug are found in the liver and kidneys. drugbank.comexmobiogenics.inresearchgate.net Furthermore, this compound demonstrates a very high degree of protein binding, with approximately 98% of the administered dose being bound to plasma proteins. drugbank.comexmobiogenics.in Despite its extensive distribution, repeated oral administration does not lead to significant tissue accumulation. drugbank.comexmobiogenics.in
| Parameter | Finding | Source |
| Peak Plasma Concentration (Tmax) | ~2 hours | drugbank.comexmobiogenics.in |
| Oral Bioavailability | ~13% | drugbank.cominnovareacademics.inresearchgate.net |
| Protein Binding | ~98% | drugbank.comexmobiogenics.in |
| Distribution | High, with increased concentrations in liver and kidneys | drugbank.comexmobiogenics.inresearchgate.net |
Tissue Distribution Profiles (e.g., liver, kidneys, plasma)
Following administration, this compound is distributed to various tissues throughout the body. Research indicates that the concentration of this compound tends to be highest in the liver and kidneys, followed by plasma and other tissues. nih.govijcrt.orgdrugbank.comresearchgate.netejpps.online This distribution pattern is a key aspect of its pharmacokinetic profile. Studies have shown that despite its presence in these tissues, this compound does not accumulate to a significant extent even after repeated oral administration. nih.govijcrt.orgdrugbank.comejpps.online Dihydropyridine derivatives like this compound generally exhibit a large volume of distribution. nih.govijcrt.orgdrugbank.comejpps.online
Table 1: this compound Tissue Distribution Summary
| Tissue | Distribution Level | Key Findings |
|---|---|---|
| Liver | High | A primary site for this compound distribution and metabolism. nih.govijcrt.orgdrugbank.comejpps.online |
| Kidneys | High | Significant distribution is observed in the kidneys. nih.govijcrt.orgdrugbank.comejpps.online |
| Plasma | High | This compound is readily present in the plasma post-absorption. nih.govijcrt.orgdrugbank.comresearchgate.netejpps.online |
| Other Tissues | Distributed | The compound is distributed in other tissues without significant accumulation. nih.govijcrt.orgdrugbank.comejpps.online |
Protein Binding Characteristics and their Influence on Pharmacodynamics
This compound exhibits a very high degree of binding to plasma proteins. In vitro studies have determined the human serum protein binding rate to be as high as 98% to 99.3%. nih.govijcrt.orgdrugbank.comfda.gov.phnih.govjapi.org This extensive binding is a critical factor influencing the drug's pharmacodynamic properties.
The high protein binding of this compound is thought to contribute significantly to its prolonged duration of action. nih.govjapi.org Although this compound has a relatively short elimination half-life, its strong affinity for plasma proteins ensures that a reservoir of the drug is maintained in the circulation, allowing for a sustained therapeutic effect. nih.gov This results in a long-lasting antihypertensive effect that can be maintained over a 24-hour period with once-daily administration. fda.gov.ph The pharmacodynamic profile of this compound is characterized by a safe and effective reduction in blood pressure without causing excessive hypotension or a reflexive increase in heart rate (tachycardia). nih.govdrugbank.com
Advanced Analytical Methodologies for Cilnidipine Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone for the separation and quantification of cilnidipine (B1669028). ejpps.online High-performance liquid chromatography, ultra-high-performance liquid chromatography, and high-performance thin-layer chromatography are the most prevalently used methods. nih.govejpps.online
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound due to its high accuracy and precision. nih.govejpps.online Reversed-phase HPLC (RP-HPLC) methods are particularly common, typically utilizing a C18 column as the stationary phase. ejpps.onlinerjptonline.orgijpsr.com The mobile phase often consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and aqueous buffers, such as phosphate (B84403) or acetate (B1210297) buffers, with the flow rate generally maintained between 0.8 and 1.2 mL/min. ejpps.onlinerjptonline.org Detection is commonly performed using a UV detector, with the wavelength frequently set at 240 nm or 254 nm. ejpps.onlinerjptonline.org
Ultra-High-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers faster analysis times and improved resolution. One validated UPLC method for this compound utilizes a BEH C18 column with a mobile phase of pH 3.5 buffer and methanol (35:65 v/v) at a flow rate of 0.3 mL/min, and detection at 254 nm. ejpps.online This method demonstrates high sensitivity and efficiency, making it suitable for routine quality control. wisdomlib.org
Key parameters for selected HPLC/UPLC methods for this compound analysis are summarized below:
| Parameter | HPLC Method 1 rjptonline.org | HPLC Method 2 ijpsr.com | UPLC Method ejpps.online |
| Column | C18 | Thermo scientific C18 (4.6 mm x 250 mm, 5 µm) | BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol: 0.05 M Phosphate Buffer pH 3.0 (80:20 v/v) | Acetonitrile: Methanol (50:50 v/v) | pH 3.5 Buffer: Methanol (35:65 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 254 nm | 242 nm | 254 nm |
| Retention Time | 8.189 ± 0.032 min | Not Specified | Not Specified |
| Linearity Range | 5-30 µg/mL | 2-10 µg/mL | 0.2-0.3 µg/mL |
| LOD | 0.179 µg/mL | 0.003 µg/mL | Not Specified |
| LOQ | 0.544 µg/mL | 0.0099 µg/mL | Not Specified |
LOD: Limit of Detection, LOQ: Limit of Quantification
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, versatile, and cost-effective alternative for the simultaneous estimation of this compound, often in combination with other drugs. scispace.comtandfonline.com This technique uses pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. scispace.comphmethods.net The composition of the mobile phase is optimized to achieve good separation; for instance, a mixture of toluene, ethyl acetate, methanol, and ammonia (B1221849) has been successfully used. scispace.com Densitometric analysis is performed at a specific wavelength, such as 280 nm, to quantify the separated components. scispace.com
HPTLC methods are validated according to ICH guidelines for parameters including linearity, accuracy, precision, and specificity. scispace.comtandfonline.com
Examples of HPTLC methods for this compound analysis:
| Parameter | HPTLC Method 1 (with Nebivolol) scispace.com | HPTLC Method 2 (with Telmisartan) ijpsdronline.com | HPTLC Method 3 (with Valsartan) oaji.net |
| Stationary Phase | Silica gel 60 F254 HPTLC plates | Silica gel 60 F254 HPTLC plates | Precoated silica gel G 60 F254 HPTLC plates |
| Mobile Phase | Toluene: Ethyl acetate: Methanol: Ammonia (40:20:10:1, v/v/v/v) | Toluene: Methanol: Glacial acetic acid (8:2:1, v/v/v) | Toluene: Methanol: Ethyl acetate: Glacial Acetic acid (8:1:1:0.1, v/v/v/v) |
| Detection Wavelength | 280 nm | 260 nm | 240 nm |
| Rf value for this compound | 0.74 ± 0.02 | 0.62 ± 0.007 | 0.56 |
| Linearity Range | 400-1200 ng/spot | 50-600 ng/band | 1000-6000 ng/band |
Rf: Retention factor
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variations (LC-MS/MS) are powerful tools for both quantifying this compound in biological matrices and identifying its impurities and degradation products. ejpps.onlineresearchgate.net An LC-MS assay has been developed for the quantification of this compound in human plasma, demonstrating high sensitivity with a linear range of 0.5–50 ng/mL. researchgate.net
More advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) are instrumental in structural elucidation. ejpps.online Studies have utilized LC-QTOF/MS to identify and characterize photodegradation impurities of this compound. ejpps.onlinersc.org These methods provide accurate mass measurements, which, combined with fragmentation patterns from MS/MS analysis, allow for the definitive identification of unknown compounds formed under stress conditions. researchgate.netrsc.org For instance, LC-QTOF-MS/MS has been used to identify novel oxidative degradation products of this compound, whose structures were then further confirmed using techniques like 2D-NMR and FT-IR. rsc.org
High-Performance Thin-Layer Chromatography (HPTLC)
Spectroscopic Methods for Characterization and Determination
Spectroscopic methods are fundamental for the qualitative characterization and quantitative determination of this compound. ejpps.online UV/Vis spectrophotometry and FT-IR spectroscopy are the most commonly reported techniques in the literature. nih.govejpps.online
UV/Vis spectrophotometry is a simple, rapid, and economical method for the quantitative estimation of this compound in bulk and pharmaceutical dosage forms. ajol.infopharmatutor.org The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax). For this compound, the λmax is often reported around 242 nm in methanol. ijpsr.comijpsr.com The method demonstrates good linearity, adhering to Beer's law over a specific concentration range. ijpsr.comijpsr.com
Derivative spectrophotometry, which involves calculating the first or higher-order derivatives of the absorbance spectrum, can be used to enhance resolution and eliminate interference from excipients or other drugs in a formulation. jprinfo.com For instance, a first-order derivative method has been developed for the simultaneous estimation of this compound and valsartan (B143634), using the zero-crossing point of one drug to determine the other. jprinfo.com
Validation Parameters for a UV Spectrophotometric Method for this compound ijpsr.com
| Parameter | Result |
| Solvent | Methanol |
| λmax | 242 nm |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Regression Equation | Y = 0.081x + 0.0017 |
| LOD | 0.15095 µg/mL |
| LOQ | 0.45742 µg/mL |
LOD: Limit of Detection, LOQ: Limit of Quantification
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for the qualitative identification and quantitative analysis of this compound. researchgate.netijpsr.info The FT-IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its functional groups. ijpsr.info For this compound, characteristic peaks include the N–H stretch (around 3292 cm⁻¹) and the C=O stretch of the carbonyl group (around 1697 cm⁻¹). researchgate.netpjps.pk
FT-IR can be used quantitatively by measuring the absorbance of a specific, well-defined peak and plotting it against concentration. researchgate.netijpsr.info A method has been validated for the quantitative estimation of this compound in tablets by measuring the absorbance of the carbonyl (C=O) peak at 1697 cm⁻¹. researchgate.net This technique is rapid and does not require extensive sample preparation, making it suitable for routine analysis. ijpsr.info FT-IR is also crucial in solid-state characterization, for example, to investigate interactions between this compound and excipients in solid dispersion formulations by observing shifts or disappearances of characteristic peaks. pjps.pk
Quantitative FT-IR Method Validation Data for this compound researchgate.net
| Parameter | Absorbance | Peak Area |
| Linearity Range | 5-25 µg/mg | 5-25 µg/mg |
| LOD | 0.22 µg/mg | 0.050 µg/mg |
| LOQ | 0.60 µg/mg | 0.17 µg/mg |
| Recovery | 99.8-102.5% | 99.8-101.4% |
LOD: Limit of Detection, LOQ: Limit of Quantification
Spectrofluorimetry
Spectrofluorimetry offers a sensitive analytical approach for the determination of this compound. ajol.info One such method is based on the oxidation of this compound by cerium (IV), which results in the formation of the fluorescent cerium (III) ion. The fluorescence emission of the resulting Ce (III) is then measured. ajol.info
The key parameters for this spectrofluorimetric method have been optimized to ensure reliability and sensitivity. The fluorescence emission is typically measured at a wavelength of 350 nm. ajol.info This method has demonstrated linearity over a concentration range of 0.25 to 11.2 µg/mL. ajol.info The limit of detection (LOD) for this technique has been reported to be 0.13 µg/mL, highlighting its suitability for quantifying low concentrations of this compound. ajol.info To date, there are very few reported spectrofluorimetric methods for the determination of this compound in its pure form or in pharmaceutical preparations. ajol.info
Table 1: Spectrofluorimetric Method Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Principle | Oxidation with Ce(IV) and measurement of Ce(III) fluorescence | ajol.info |
| Emission Wavelength (λem) | 350 nm | ajol.info |
| Linearity Range | 0.25 - 11.2 µg/mL | ajol.info |
Electrochemical and Electrophoretic Approaches
Electrochemical and electrophoretic methods provide powerful alternatives for the analysis of this compound, offering high sensitivity and different selectivity profiles compared to spectrophotometric and chromatographic techniques. dntb.gov.uanih.gov While research in these areas is less extensive than HPLC, valuable methods have been developed. dntb.gov.uaresearchgate.net
Voltammetric methods have been successfully employed for the electrochemical investigation and quantification of this compound. e-journals.in Techniques such as cyclic voltammetry, square wave cathodic adsorptive stripping (SW-CAdS) voltammetry, and differential pulse cathodic adsorptive stripping (DP-CAdS) voltammetry have been utilized, typically with a glassy carbon electrode (GCE). e-journals.in The electrochemical behavior of this compound involves an irreversible reduction process that is diffusion-controlled. e-journals.in In a Britton-Robinson (B-R) buffer at a pH of 5.5, this compound exhibits a single well-defined reduction peak at a potential of -0.821 V versus an Ag/AgCl reference electrode. e-journals.in
To enhance sensitivity, modified electrodes have been developed. A sensor fabricated with a synergistic combination of zinc oxide (ZnO) nanoparticles and multi-walled carbon nanotubes (MWCNTs) on a GCE has shown superior performance compared to bare GCE or electrodes modified with only one of the nanomaterials. confex.com This hybrid film increases the electrode's surface area and provides more active sites for electron transfer. confex.com Using square wave voltammetry with this modified electrode, a linear response was achieved in the concentration range of 5 ng/mL to 5 µg/mL. confex.com
Table 2: Comparison of Voltammetric Methods for this compound
| Method/Electrode | Technique | pH | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| Glassy Carbon Electrode (GCE) | SW-CAdS Voltammetry | 5.5 | 4.21x10⁻⁶ - 9.71x10⁻³ M | 5.44x10⁻⁸ g/mL | 1.52x10⁻⁷ g/mL | e-journals.in |
Capillary electrophoresis has emerged as a technique for the chiral separation of this compound. nih.gov A novel synthetic polysaccharide, desulfated chondroitin (B13769445) sulfate (B86663) C, has been successfully used as a chiral selector in CE for the enantioseparation of dihydropyridine (B1217469) drugs, including this compound. nih.gov This represents the first resolution of the racemic mixture of this compound. nih.gov
The separation is influenced by several factors, including the buffer pH, the concentration of the chiral additive, and the applied voltage. nih.gov Optimal conditions for the complete separation of this compound enantiomers were achieved with a buffer pH of 2.50, a 30 g/L concentration of the chiral selector, and an applied voltage of 10 kV. nih.gov Under these optimized conditions, a resolution factor of 2.01 was obtained, demonstrating the method's high separation efficiency. nih.gov Despite its potential, relatively few studies have utilized capillary electrophoresis for the analysis of this compound. dntb.gov.uaresearchgate.netejpps.online
Voltammetry
Bioanalytical Method Development for Research Samples
The development of robust bioanalytical methods is crucial for pharmacokinetic studies, requiring the precise and accurate quantification of this compound in complex biological matrices. ijrpc.com
Several methods have been developed and validated for the quantification of this compound in biological fluids, most notably human and animal plasma. pharmatutor.orgpharmatutor.org Liquid chromatography coupled with mass spectrometry (LC-MS) is a frequently used technique due to its high sensitivity and specificity. researchgate.net
One validated LC-MS method for human plasma involves liquid-liquid extraction for sample preparation, using nimodipine (B1678889) as an internal standard. researchgate.net The analysis is performed using selected ion monitoring (SIM), which provides a linear detector response for this compound concentrations ranging from 0.5 to 50 ng/mL. researchgate.net The absolute extraction recovery from plasma using this method is reported to be at least 89.1%. researchgate.net
Another approach utilizes high-performance liquid chromatography (RP-HPLC) for the simultaneous determination of this compound and other drugs in human plasma. ijrpc.com In one such method, sample clean-up was achieved through direct protein precipitation with acetonitrile. The lower limit of quantification (LLOQ) for this compound in human plasma was established at 0.025 µg/mL. ijrpc.com For studies involving animal models, an RP-HPLC method was developed for Wistar rat plasma, with reported limits of detection and quantification of 2.184 ng/mL and 4.518 ng/mL, respectively, and drug extraction recoveries exceeding 98%. researchgate.net
Table 3: Bioanalytical Methods for this compound Quantification
| Matrix | Method | Extraction Technique | Linearity / Range | LLOQ | Reference |
|---|---|---|---|---|---|
| Human Plasma | LC-MS | Liquid-Liquid Extraction | 0.5 - 50 ng/mL | Not specified, but quantifiable at 0.5 ng/mL | researchgate.net |
| Human Plasma | RP-HPLC | Protein Precipitation | 0.025 - 2.5 µg/mL | 0.025 µg/mL | ijrpc.com |
Stability-Indicating Studies and Impurity Profiling
Stability-indicating methods are essential for ensuring that the analytical procedure can accurately measure the active ingredient without interference from degradation products, which may form under various stress conditions. pharmatutor.org Several stability-indicating RP-HPLC methods have been developed for this compound. ejpps.onlineijpsdronline.com
Forced degradation studies are performed by exposing this compound to conditions such as acid, base, oxidation, heat, and light. pharmatutor.orgslideshare.net For instance, one validated stability-indicating RP-HPLC method used an X Terra C18 column with a mobile phase of methanol and phosphate buffer (pH 5.8) to separate this compound from its impurities. ejpps.online This method demonstrated linearity from 2-12 µg/mL. ejpps.online Another study successfully separated this compound, olmesartan (B1677269) medoxomil, and chlorthalidone (B1668885) from their respective impurities using a gradient RP-HPLC method. ejpps.online
Impurity profiling, which involves the identification and characterization of impurities, has been conducted using advanced hyphenated techniques like HPLC-Quadrupole Time-of-Flight/Mass Spectrometry (HPLC-Q-TOF/MS). researchgate.netijpsdronline.com Such studies have been used to investigate impurities arising from photodegradation and to evaluate the impact of packaging materials on the stability of this compound tablets and capsules. researchgate.netijpsdronline.com These methods have shown significant success in separating and identifying impurities in this compound formulations. ejpps.online
Identification and Characterization of Degradation Products (e.g., photodegradation products)
This compound is known to be susceptible to degradation, particularly when exposed to light. Extensive research has been conducted to identify and characterize these degradation products using a variety of advanced analytical methods.
Forced degradation studies, conducted under stress conditions such as photolysis, acid and base hydrolysis, oxidation, and thermal stress, have been instrumental in revealing the degradation pathways of this compound. researchgate.netinnovareacademics.inrsc.orginnovareacademics.inscribd.com High-performance liquid chromatography (HPLC) is a primary technique for separating these degradants from the parent drug. innovareacademics.inejpps.online
A significant focus of research has been on the photodegradation of this compound. ejpps.onlinenih.govresearchgate.netingentaconnect.com Studies have shown that exposure to UV radiation leads to the formation of several photoproducts. innovareacademics.in Advanced hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have been pivotal in the structural elucidation of these complex molecules. ejpps.onlinenih.govresearchgate.net
Researchers have employed high-resolution mass spectrometry (HRMS) techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and liquid chromatography/Q-Orbitrap mass spectrometry (LC/Q-Orbitrap MS) to obtain precise mass measurements and fragmentation patterns of the degradation products. ejpps.onlinenih.govresearchgate.netingentaconnect.comingentaconnect.com This data, combined with nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Fourier-transform infrared (FT-IR) spectroscopy, has enabled the definitive identification and characterization of several key degradation products. researchgate.netrsc.orgejpps.onlinenih.govresearchgate.net
At least five novel photodegradation impurities of this compound have been successfully separated and identified. ejpps.onlinenih.govresearchgate.net Two of the main photodegradation products have been extensively studied. nih.govresearchgate.net One major impurity is the Z-isomer of this compound (Impurity II), which is primarily formed when this compound powder is directly exposed to daylight. nih.govresearchgate.netingentaconnect.com Another significant degradation product, Impurity III, which contains a piperidine (B6355638) ring, is predominantly formed when a solution of this compound in ethanol (B145695) is exposed to light. nih.govresearchgate.netingentaconnect.com
In addition to photodegradation, oxidative degradation has also been investigated. Seven degradation products were detected under stress conditions, with three oxidative degradation products (CD1, CD2, and CD3) being isolated and comprehensively characterized. researchgate.netrsc.org The formation of racemic mixtures for CD1 and CD2 was confirmed using chiral HPLC. rsc.org
The table below summarizes some of the identified degradation products of this compound.
| Degradation Product | Type | Analytical Techniques Used for Characterization |
| Impurity II (Z-isomer) | Photodegradation | HPLC-QTOF/MS, ¹H-NMR, ¹³C-NMR |
| Impurity III (piperidine ring) | Photodegradation | LC/Q-Orbitrap MS, ¹H-NMR, ¹³C-NMR |
| CD1 | Oxidative | HPLC, LC-QTOF-MS/MS, LCMSⁿ, 2D-NMR, FT-IR, Chiral HPLC |
| CD2 | Oxidative | HPLC, LC-QTOF-MS/MS, LCMSⁿ, 2D-NMR, FT-IR, Chiral HPLC |
| CD3 | Oxidative | HPLC, LC-QTOF-MS/MS, LCMSⁿ, 2D-NMR, FT-IR |
| Dehydro-cilnidipine | Photodegradation | Not specified in detail in the provided context |
Investigation of Impurity Sources and Formation Pathways
Understanding the sources and formation pathways of impurities is critical for controlling them in the final drug product. For this compound, research has focused on elucidating the mechanisms leading to the formation of process-related impurities and degradation products.
The primary source of several significant impurities in this compound is photodegradation. ejpps.onlinenih.gov The formation pathways of two major photodegradation impurities have been proposed. Impurity II, the Z-isomer, is thought to arise from the photoisomerization of the this compound molecule upon direct exposure to light. nih.govingentaconnect.com The formation of Impurity III, which involves a cyclization reaction to form a piperidine ring, is proposed to occur when this compound is exposed to light in an ethanolic solution. nih.govingentaconnect.com These distinct pathways highlight the influence of the physical state and solvent environment on the degradation profile of the drug.
The impact of pharmaceutical packaging on impurity formation has also been a key area of investigation. Studies comparing different packaging materials have shown a remarkable difference in the formation of photodegradation products. ejpps.onlineingentaconnect.com The shading effect of various packaging materials, as measured by UV-Vis spectrophotometry, was found to directly correlate with the extent of photodegradation, emphasizing the importance of appropriate light-protective packaging for this compound formulations. ejpps.onlineingentaconnect.com
Besides photodegradation, other stress conditions contribute to impurity formation. Acid and alkali hydrolysis can lead to the formation of specific degradation products. innovareacademics.in For instance, under acidic and alkaline conditions, the formation of a degradation product with m/z 554 has been observed. innovareacademics.in Oxidative conditions also lead to a distinct set of impurities, such as CD1, CD2, and CD3, with proposed mechanisms for their formation being rationalized. researchgate.netrsc.org
Impurity profiling of commercial this compound tablets and capsules using techniques like HPLC-Q-TOF/MS has been performed to identify and quantify impurities present in marketed formulations. ejpps.onlineingentaconnect.com This allows for the continuous improvement of manufacturing processes and pharmacopoeial monographs. nih.govingentaconnect.com
The table below outlines some of the identified impurities and their likely sources and formation pathways.
| Impurity | Source/Formation Pathway | Influencing Factors |
| Impurity II (Z-isomer) | Photodegradation (Isomerization) | Direct exposure of this compound powder to light |
| Impurity III (piperidine ring) | Photodegradation (Cyclization) | Exposure of this compound in ethanol solution to light |
| Degradation Product (m/z 554) | Acid/Alkali Hydrolysis | Presence of acid or base |
| Oxidative Impurities (CD1, CD2, CD3) | Oxidation | Presence of oxidizing agents |
| Process-Related Impurities | Synthesis | Starting materials, intermediates, and reaction conditions |
Novel Formulation and Delivery System Research for Cilnidipine
Nanotechnology-Based Delivery Systems
Nanotechnology offers a promising platform for improving the delivery of poorly soluble drugs like Cilnidipine (B1669028). jrespharm.com By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases, which can lead to enhanced solubility, faster dissolution, and improved bioavailability. uobaghdad.edu.iqjrespharm.com
The preparation of this compound as nanoparticles is a key strategy to improve its low oral bioavailability of 13%, a characteristic of its classification as a Biopharmaceutics Classification System (BCS) Class II drug. uobaghdad.edu.iqresearchgate.netresearchgate.net
The solvent anti-solvent precipitation method is a widely used "bottom-up" technique for producing this compound nanoparticles. jrespharm.comscholarsresearchlibrary.com This method involves dissolving this compound in a suitable organic solvent, such as methanol (B129727), and then introducing this solution into an anti-solvent, typically deionized water, in which the drug is insoluble. jrespharm.comscholarsresearchlibrary.com This process causes the drug to precipitate out of the solution as nanoparticles. jrespharm.com The properties of the resulting nanoparticles are influenced by various process parameters, including stirring speed and the ratio of solvent to anti-solvent. innovareacademics.in For instance, higher stirring speeds can enhance homogenization and lead to a reduction in particle size. innovareacademics.in
Wet-milling is a "top-down" approach used to produce this compound nanosuspensions. pharmaexcipients.comnih.gov This technique involves the mechanical attrition of large drug particles in a liquid dispersion medium, reducing them to the nanometer scale. nih.gov In one study, a this compound nanosuspension (CLD-NS) was developed using a wet-milling method, which resulted in a narrow and uniform particle size distribution with a mean particle size of 312 nm. pharmaexcipients.comnih.gov This nanosuspension demonstrated a significant increase in dissolution rate compared to the bulk form of this compound. pharmaexcipients.com The stability of the nanosuspension is maintained by using stabilizers. nih.gov
The stability and physical characteristics of this compound nanoparticles are critically dependent on the choice of carriers (polymers) and co-stabilizers. uobaghdad.edu.iqresearchgate.net Research has explored various polymers, including Soluplus®, Poloxamer 188, PVA cold, PVP K30, and HPMC E5, to act as carriers. historymedjournal.comuobaghdad.edu.iq Co-stabilizers such as PEG200 and glycerol (B35011) have also been investigated to enhance formulation stability. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq
An initial screening of different polymers found that a formulation (P1) using Soluplus® in a 1:1 drug-to-polymer weight ratio produced nanoparticles with a particle size of 140.4 nm and a polydispersity index (PDI) of 0.264. historymedjournal.com This formulation achieved a drug content of 90.12% and an entrapment efficiency of 92.7%. historymedjournal.com
Further optimization involved combining polymer carriers with co-stabilizers. uobaghdad.edu.iq A study preparing 36 different formulas found that an optimized formula (N4), containing this compound, Soluplus® (as the carrier), and Glycerol (as the co-stabilizer), yielded superior results. uobaghdad.edu.iq This formulation, with a 1:1:1 weight ratio of drug to polymer to co-stabilizer, produced nanoparticles with a particle size of 88.89 nm and a PDI of 0.2413 when stirred at 1000 rpm. uobaghdad.edu.iqresearchgate.net It also demonstrated a high drug content of 92.2% and an entrapment efficiency of 95.8%. uobaghdad.edu.iqresearchgate.net
| Formulation Code | Carrier / Co-stabilizer | Drug:Polymer(:Co-stabilizer) Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| P1 | Soluplus® | 1:1 | 140.4 | 0.264 | 92.7 | historymedjournal.com |
| N4 | Soluplus® / Glycerol | 1:1:1 | 88.89 | 0.2413 | 95.8 | uobaghdad.edu.iqresearchgate.net |
| CLD NCs | Soluplus® / Tween20 | 1:0.25:0.5 | 62.1 | 0.18 | Not Reported | jrespharm.com |
Nanoemulsions are being investigated as an effective delivery system for this compound, particularly for transdermal application. innovareacademics.in These systems can enhance drug absorption through the skin via improved permeation, potentially increasing bioavailability by avoiding first-pass metabolism. innovareacademics.ininnovareacademics.in
To improve skin delivery, this compound-loaded nanoemulsions have been incorporated into gel-based systems using gelling agents like Carbopol 940 and HPMC K4M. innovareacademics.in These nanoemulsion gels are designed to enhance the transdermal flux of this compound. innovareacademics.in Research has shown that a this compound-loaded nanoemulsion gel can significantly increase the drug's penetration through the skin compared to conventional formulations. innovareacademics.in
Pharmacokinetic studies have underscored the potential of this delivery method. innovareacademics.in The steady-state flux for various nanoemulsion gel formulations ranged from 40.88±1.44 µg/cm²/h to 80.64±1.38 µg/cm²/h. innovareacademics.in When compared to an oral tablet, the nanoemulsion gel demonstrated a substantial increase in key pharmacokinetic parameters. innovareacademics.in
| Parameter | Oral Tablet | Nanoemulsion Gel | Reference |
|---|---|---|---|
| Cmax (Maximum Concentration) | 332.3 ± 14.2 ng/ml | 593.00 ± 24.8 ng/ml | innovareacademics.in |
| AUC0-12 (Area Under the Curve) | 1279 ± 34.1 ng/ml·h | 1922.50 ± 162.8 ng/ml·h | innovareacademics.in |
| AUC0-∞ (Area Under the Curve) | 1395.5 ± 156.7 ng/ml·h | 1962.30 ± 174.9 ng/ml·h | innovareacademics.in |
Nanoemulsion-Based Systems
Optimization of Nanoemulsion Formulation Parameters (e.g., droplet size, zeta potential, viscosity)
The optimization of nanoemulsion formulation parameters is critical for enhancing the delivery of this compound. Research into self-nanoemulsifying drug delivery systems (SNEDDS) has identified optimal compositions through systematic design of experiments (DOE). pnrjournal.com One study produced an optimized SNEDDS (SNC-7) composed of 40.4% (w/w) Ethyl Oleate as the oil phase, 48.6% (w/w) Cremophor EL as a surfactant, and 11% (w/w) Transcutol as a cosurfactant. pnrjournal.com This formulation yielded a droplet size of 72.10 nm and a zeta potential of 1.96 mV. pnrjournal.com Another investigation into a self-microemulsifying drug delivery system (SMEDDS) identified an optimal formulation consisting of triacetin (B1683017), Tween 20, and Transcutol HP. bcrcp.ac.in This system exhibited a globule size of 9.045 nm, a zeta potential of -2.32 mV, and a viscosity of 31 cps. bcrcp.ac.in
Further research on nanoemulsions for transdermal delivery has also involved characterization of these key parameters. innovareacademics.ininnovareacademics.in These studies underscore the importance of optimizing droplet size, zeta potential, and viscosity to ensure the stability and efficacy of the nanoemulsion. innovareacademics.in
| Formulation Type | Components | Droplet/Globule Size (nm) | Zeta Potential (mV) | Viscosity (cps) | Source |
|---|---|---|---|---|---|
| SNEDDS (SNC-7) | Ethyl Oleate, Cremophor EL, Transcutol | 72.10 | 1.96 | Not Reported | pnrjournal.com |
| SMEDDS | Triacetin, Tween 20, Transcutol HP | 9.045 | -2.32 | 31 | bcrcp.ac.in |
| Microemulsion | Tocotrienol (B1241368), Tween 20, Transcutol HP | 13.31 | -11.4 | 98 | nih.govnih.gov |
Microemulsion Development for Solubility Enhancement
Microemulsions are a key strategy for improving the solubility of poorly water-soluble drugs like this compound, which is a BCS Class II drug. nih.govnih.gov The development of microemulsions is expected to increase solubility by dissolving the compound into an oil phase, thereby enhancing its oral bioavailability. nih.gov One study successfully prepared a this compound microemulsion using a water titration method. nih.gov The components were selected based on the drug's solubility, with tocotrienol chosen as the oil phase, Tween 20 as the surfactant, and Transcutol HP as the co-surfactant. nih.govnih.gov This approach is advantageous due to its simple manufacturing and scalability. nih.gov
Similarly, self-microemulsifying drug delivery systems (SMEDDS) have been developed to enhance this compound's solubility. researchgate.net An optimized SMEDDS formulation contained Capryol 90 and triacetin as the oily phase, Tween 80 as a surfactant, and Transcutol P as a co-surfactant. researchgate.net Another approach involved creating a solid self-emulsifying drug delivery system (solid-SEDDS) by formulating liquid SEDDS with Capryol 90, Tween 80, and Transcutol HP, which was then adsorbed onto Neusilin US2, a solid carrier. jst.go.jp These lipid-based formulations are effective because they can present the hydrophobic drug in a solubilized form, which may circumvent the dissolution process. researchgate.net
Strategies for Solubility and Dissolution Rate Enhancement
Multiple advanced formulation strategies have been investigated to overcome the poor aqueous solubility and slow dissolution rate of this compound. pnrjournal.comamazonaws.com As a BCS Class II drug, its bioavailability is limited by these factors. pnrjournal.cominnovareacademics.in
Novel delivery systems are central to these enhancement strategies:
Self-Nano and Microemulsifying Systems (SNEDDS/SMEDDS): These lipid-based formulations present this compound in a solubilized state, which can significantly improve its dissolution. pnrjournal.comresearchgate.net An optimized SMEDDS formulation demonstrated over 90% drug release within just 2 minutes. researchgate.net A solid-SEDDS also showed enhanced dissolution compared to the pure drug. jst.go.jp
Solid Lipid Nanoparticles (SLNs): SLNs can incorporate the lipophilic drug into a lipid matrix, which protects it from degradation and improves dissolution. jddtonline.info
Nanoparticles and Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates. amazonaws.comhistorymedjournal.comresearchgate.net
Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers is another effective method to improve solubility. amazonaws.comfabad.org.tr
Spherical Agglomerates: A crystallo-co-agglomeration technique was used to prepare polymeric spherical agglomerates, which rendered the drug more amorphous and significantly increased dissolution efficiency compared to the pure drug. mdpi.com
These varied approaches highlight a concerted effort to improve the biopharmaceutical properties of this compound through advanced formulation design. amazonaws.com
Advanced Characterization of Novel Formulations
Particle Size Distribution and Polydispersity Index Determination
The particle or globule size and its distribution, measured by the polydispersity index (PDI), are fundamental characteristics of novel drug delivery systems. A smaller particle size and a low PDI (typically < 0.3 or < 0.5) are desirable, indicating a larger surface area and a homogenous, narrow size distribution, respectively. jst.go.jpwisdomlib.org
Studies on various this compound formulations report a wide range of particle sizes depending on the system:
Microemulsions and SMEDDS have achieved very small globule sizes, such as 9.045 nm (PDI 0.203) and 13.31 nm. bcrcp.ac.innih.gov
SNEDDS formulations have been optimized to a droplet size of 72.10 nm. pnrjournal.com
Nanoparticles and Solid Lipid Nanoparticles (SLNs) generally show sizes in the range of 130 nm to over 300 nm. historymedjournal.comresearchgate.netinnovareacademics.inresearchgate.net For instance, one nanoparticle formulation had a particle size of 140.4 nm and a PDI of 0.264, while various SLNs ranged from 131.32 nm to 339.67 nm with PDIs from 0.202 to 0.465. historymedjournal.comresearchgate.netinnovareacademics.in
Microspheres , being larger, were found to have a mean particle size between 226.85 µm and 339.42 µm. jddtonline.info
| Formulation Type | Particle/Globule Size | Polydispersity Index (PDI) | Source |
|---|---|---|---|
| SMEDDS | 9.045 nm | 0.203 | bcrcp.ac.in |
| Microemulsion | 13.31 ± 4.3 nm | Not Reported | nih.govnih.gov |
| SNEDDS | 72.10 nm | Not Reported | pnrjournal.com |
| Nanoparticles (Optimized) | 140.4 nm | 0.264 | historymedjournal.comresearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | 131.32 - 339.67 nm | 0.202 - 0.465 | innovareacademics.inresearchgate.net |
| Floating Microspheres | 226.85 – 339.42 µm | Not Reported | jddtonline.info |
Entrapment Efficiency and Drug Content Analysis
Entrapment efficiency (%EE) and drug content are crucial parameters that quantify the amount of drug successfully encapsulated within the delivery system. High entrapment efficiency is desirable as it indicates an efficient formulation process and minimizes drug wastage.
Different this compound formulations have shown varying degrees of success:
Nanoparticle formulations have demonstrated high efficiency, with one study reporting a drug content of 90.12% and an impressive entrapment efficiency of 92.7%. historymedjournal.comresearchgate.net
Floating microspheres showed an entrapment efficiency ranging from 64.64% to 83.0%, with a drug content of over 70%. jddtonline.info
Solid Lipid Nanoparticles (SLNs) have reported %EE values such as 68.7%, 71.73%, and 78.66% in different studies. jddtonline.infoinnovareacademics.inresearchgate.net
A microemulsion formulation reported a drug assay (content) of 98.39%. nih.govnih.gov
These results demonstrate that novel carriers can be effectively loaded with this compound. historymedjournal.comresearchgate.netjddtonline.info
| Formulation Type | Entrapment Efficiency (%) | Drug Content (%) | Source |
|---|---|---|---|
| Nanoparticles | 92.7 | 90.12 | historymedjournal.comresearchgate.net |
| Floating Microspheres | 64.64 - 83.0 | >70 | jddtonline.info |
| Solid Lipid Nanoparticles (SLNs) | 78.66 | 9.44 (Drug Loading) | jddtonline.info |
| Solid Lipid Nanoparticles (SLNs) | 68.7 - 71.73 | Not Reported | innovareacademics.inresearchgate.net |
| Microemulsion | Not Applicable | 98.39 (Assay) | nih.govnih.gov |
In Vitro Drug Release and Diffusion Studies
In vitro drug release and diffusion studies are essential for predicting the in vivo performance of a drug formulation. For this compound, the goal is often to enhance the rate and extent of dissolution or to provide a sustained release profile.
Research has shown significant improvements with novel formulations compared to the pure drug or conventional tablets:
A SMEDDS formulation released over 90% of the drug within just 2 minutes, indicating rapid dissolution. researchgate.net
Orodispersible tablets (ODTs) formulated from spherical agglomerates released 94.16% of the drug in 60 minutes, compared to 85% from a marketed tablet. mdpi.com
Solid Lipid Nanoparticles (SLNs) provided a sustained release, with 82%-88% of the drug released after 10 hours. innovareacademics.inresearchgate.net
Floating microspheres also offered sustained release, with cumulative release between 73.12% and 89.68% over 12 hours. jddtonline.info
An optimized mucoadhesive buccal film showed a promising release of about 95.18%. innovareacademics.in
For transdermal systems, nanoemulsion-based gels demonstrated steady-state flux values ranging from 35.71 to 107.7 µg/cm²/h, signifying effective diffusion through a membrane. innovareacademics.ininnovareacademics.in
These studies collectively confirm that advanced formulations can successfully modify the release characteristics of this compound to achieve desired therapeutic outcomes. researchgate.netmdpi.com
Mechanistic Interactions with Endogenous Physiological Systems
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
Cilnidipine (B1669028) demonstrates a significant modulatory effect on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. Its interaction with this system is characterized by the suppression of key hormones and the activation of a counter-regulatory pathway.
Suppression of Renin and Aldosterone (B195564) Secretion
Clinical and preclinical studies have consistently shown that this compound can suppress the secretion of renin and aldosterone, key components of the RAAS. Unlike some other calcium channel blockers that can lead to a reflexive increase in RAAS activity, this compound's N-type calcium channel blocking action appears to mitigate this response. karger.comkarger.com
In spontaneously hypertensive rats, this compound treatment did not lead to an increase in plasma renin activity or angiotensin II levels. biomedpharmajournal.org Furthermore, studies have demonstrated that this compound directly suppresses the secretion of aldosterone from adrenocortical cells by inhibiting N-type calcium channels. biomedpharmajournal.org This direct inhibitory effect on aldosterone production is a distinguishing feature compared to L-type calcium channel blockers. karger.comspringermedicine.com For instance, in a study on spontaneously hypertensive rats, the this compound group exhibited a significantly lower plasma aldosterone level compared to the vehicle group. karger.com This suppression of aldosterone is noteworthy as aldosterone itself can contribute to organ damage. karger.com The sympatholytic action of this compound, mediated through N-type channel blockade, is thought to be a key mechanism behind the suppression of RAAS hyperactivity. karger.comcardiologyres.org
Table 1: Effect of this compound on RAAS Components in Spontaneously Hypertensive Rats
| Parameter | Vehicle Group | This compound Group (3 mg/kg) | Amlodipine (B1666008) Group (3 mg/kg) |
| Plasma Renin Activity | No significant change | No significant change | Significantly increased |
| Plasma Angiotensin II | No significant change | No significant change | Significantly increased |
| Plasma Aldosterone Level | Baseline | Significantly lower than vehicle | No significant change |
This table is based on findings from studies comparing the effects of this compound and amlodipine on the RAAS in spontaneously hypertensive rats. karger.com
Activation of the ACE2/Ang(1-7) Pathway
Beyond suppressing the classical RAAS cascade, this compound has been shown to activate the protective arm of the RAAS, the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7) pathway. japi.org This pathway counteracts the effects of the ACE-Angiotensin II-AT1 receptor axis, which promotes vasoconstriction, inflammation, and fibrosis.
Studies have indicated that the renoprotective effects of this compound are, in part, attributable to the activation of the ACE2/Ang(1-7) pathway and the concurrent suppression of the ACE-Ang II–angiotensin II type 1 receptor pathway. japi.org In hypertensive patients receiving a renin-angiotensin system inhibitor, the addition of this compound led to a higher ratio of angiotensin-(1-7) to angiotensin II in the plasma compared to those receiving amlodipine. researchgate.netnih.govresearcher.life This shift in the balance towards the vasodilatory and anti-proliferative Ang-(1-7) may contribute to the organ-protective benefits observed with this compound. nih.gov Combination therapy of this compound with an angiotensin II receptor blocker (ARB) has been shown to increase the ratio of Ang(1-7) to Ang II in plasma, which is associated with improved renoprotective effects. japi.org Research in stroke-prone spontaneously hypertensive rats also demonstrated that a combination of valsartan (B143634) and this compound significantly increased the plasma ratio of angiotensin-(1-7) to angiotensin II. nih.gov
Influence on Adipocytokines and Insulin (B600854) Signaling Pathways
This compound has demonstrated beneficial effects on metabolic parameters, including the regulation of adipocytokines and the improvement of insulin sensitivity. These effects appear to be linked to its unique pharmacological properties that extend beyond simple blood pressure reduction.
Regulation of Adiponectin Levels
Adiponectin is an adipocytokine with insulin-sensitizing and anti-inflammatory properties. Studies have shown that this compound treatment can increase the levels of adiponectin. In diet-induced obese mice, this compound treatment significantly increased the level of adiponectin in white adipose tissue and the circulating levels of total and high-molecular-weight (HMW) adiponectin. nih.govresearchgate.net Furthermore, the secretion of HMW adiponectin from adipocytes was also enhanced. nih.gov Long-term administration of this compound in hypertensive patients has been shown to increase serum adiponectin levels, and a negative correlation was found between the increase in adiponectin and changes in heart rate, suggesting a link to the inhibition of the sympathetic nervous system. pieronline.jp
Improvement of Insulin Sensitivity
This compound has been shown to improve insulin sensitivity in both animal models and human subjects. In the Otsuka Long-Evans Tokushima Fatty (OLETF) rat, a model of spontaneous non-insulin-dependent diabetes mellitus (NIDDM), this compound treatment significantly improved insulin sensitivity, as measured by the hyperinsulinemic-euglycemic clamp technique. nih.gov This improvement was observed alongside a reduction in systolic blood pressure. nih.gov
In patients with essential hypertension, this compound administration for 12 weeks resulted in a significant increase in the glucose infusion rate, an index of insulin sensitivity. researchgate.netnih.gov This beneficial effect on insulin resistance is thought to be, in part, due to its vasodilatory action in insulin-sensitive tissues without stimulating the sympathetic nervous system. researchgate.netkarger.com Studies in diet-induced obese mice also demonstrated that this compound treatment improved glucose and insulin sensitivity. nih.gov The improvement in insulin resistance by this compound is considered to be more effective than that of some other calcium channel blockers like amlodipine and nifedipine (B1678770). karger.com
Table 2: Effect of this compound on Insulin Sensitivity in Patients with Essential Hypertension
| Parameter | Before Treatment | After 12 Weeks of this compound |
| Glucose Infusion Rate (mg/kg/min) | 3.27 ± 0.36 | 3.95 ± 0.55* |
*p<0.05 This table presents data from a study investigating the effect of this compound on insulin sensitivity in hypertensive patients. researchgate.netnih.gov
Impact on Uric Acid Metabolism
This compound has been observed to have a favorable impact on uric acid metabolism, a significant consideration as hyperuricemia often coexists with hypertension. nih.gov Clinical studies have demonstrated that this compound can reduce serum uric acid levels. In a 24-week study comparing this compound with amlodipine in patients with essential hypertension, the this compound group showed a significant reduction in serum uric acid levels from baseline. nih.govcardiologyres.orgworldwidejournals.com
Furthermore, in hypertensive patients with chronic kidney disease, switching from amlodipine to this compound resulted in a significant decrease in the urinary uric acid/creatinine ratio in those with high baseline uric acid production, suggesting that this compound may suppress excessive uric acid formation. japi.orgnih.gov This effect on uric acid metabolism provides an additional clinical advantage for this compound in the management of hypertensive patients with or at risk for hyperuricemia. nih.gov
Cardiovascular System Regulatory Mechanisms
This compound's influence on the cardiovascular system extends beyond simple vasodilation, encompassing regulatory effects on heart rate, autonomic nervous system balance, and direct cardioprotective actions. patsnap.comjapi.org
Effects on Heart Rate and Autonomic Nervous System Balance
Unlike many other dihydropyridine (B1217469) calcium channel blockers that can cause reflex tachycardia, this compound has been shown to have a minimal effect on or even reduce heart rate. japi.orgnih.govresearchgate.net This is largely attributed to its inhibitory action on N-type calcium channels located on sympathetic nerve terminals, which suppresses the release of norepinephrine (B1679862). nih.govpatsnap.com By mitigating the reflex activation of the sympathetic nervous system that typically follows vasodilation, this compound helps maintain a stable heart rate. nih.gov
Studies have demonstrated that this compound does not significantly alter heart rate or indices of power spectral components of heart rate variability, indicating a limited impact on the autonomic nervous system. nih.govcapes.gov.br Furthermore, in a comparative study, the increase in the low-frequency/high-frequency (LF/HF) ratio of heart rate variability, an indicator of sympathetic dominance, was less pronounced with this compound compared to nifedipine. researchgate.net This suggests a more favorable effect on the sympathovagal balance. Additionally, this compound has been shown to inhibit the pressor response induced by acute cold stress, a response mediated by the sympathetic nervous system. nih.govcapes.gov.br
Mechanisms of Cardioprotection (e.g., reduction of infarct size, alleviation of ventricular premature beats)
This compound exerts cardioprotective effects through various mechanisms. In a rabbit model of myocardial infarction, this compound demonstrated the ability to reduce the size of the myocardial infarct. nih.govjcdronline.org This was associated with a decrease in myocardial interstitial norepinephrine levels during both ischemia and reperfusion. nih.govjcdronline.orgresearchgate.net By suppressing the local sympathetic hyperactivity that occurs during a myocardial infarction, this compound helps to protect the heart muscle from further damage.
Furthermore, this compound has been shown to alleviate ventricular premature beats (VPBs). saudijournals.comnih.gov In a study on a rabbit model of myocardial infarction, this compound significantly attenuated the incidence of VPBs during both ischemia and reperfusion phases. researchgate.netnih.gov This antiarrhythmic effect is also linked to the attenuation of cardiac sympathetic nerve activity. nih.gov The reduction in norepinephrine release from sympathetic nerve endings helps to stabilize the electrical activity of the heart, thereby reducing the occurrence of arrhythmias. nih.gov
Neurobiological Mechanisms
The ability of this compound to cross the blood-brain barrier and interact with the central nervous system contributes to its neurobiological effects, including pain alleviation and neuroprotection in ischemic models. nih.govnih.gov
Neuropathic Pain Alleviation via Microglial P2X7 Receptor Inhibition
Recent research has uncovered a novel mechanism for this compound's analgesic effects in neuropathic pain, involving the inhibition of microglial P2X7 receptors. scite.ainih.gov P2X7 receptors, when activated on microglia, lead to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to neuroinflammation and pain. scite.ainih.gov
A screening of a chemical library of clinically approved drugs identified this compound as an inhibitor of both rodent and human P2X7 receptors. scite.ai In primary cultured rat microglial cells, this compound was found to inhibit P2X7R-mediated calcium responses and the subsequent release of IL-1β. scite.ainih.gov Furthermore, in a rat model of neuropathic pain, intrathecal administration of this compound reversed nerve injury-induced mechanical hypersensitivity. scite.ainih.govresearchgate.net This suggests that this compound's ability to alleviate neuropathic pain is, at least in part, due to its inhibitory effect on microglial P2X7 receptor-mediated inflammatory responses. scite.ai
Neuroprotection in Ischemic Brain Models (e.g., through PI3K pathway activation, modulation of glutamate (B1630785) release)
This compound has demonstrated neuroprotective effects in animal models of cerebral ischemia. nih.govresearchgate.netnih.gov One of the key mechanisms underlying this neuroprotection is the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. researchgate.netnih.govahajournals.org In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment led to a significant reduction in infarct volume. researchgate.netahajournals.org This was accompanied by increased expression of phosphorylated Akt (a downstream target of PI3K), phosphorylated GSK-3β, and the anti-apoptotic protein Bcl-2, along with decreased expression of the pro-apoptotic protein Bax and cleaved caspase-3. researchgate.netahajournals.org These findings strongly suggest that this compound's neuroprotective effects in the ischemic brain are mediated through the activation of the PI3K/Akt survival pathway. researchgate.netnih.gov
Another important neuroprotective mechanism of this compound is the modulation of glutamate release. researchgate.netnih.govresearchgate.net Excessive glutamate release is a key event in the excitotoxic cascade that leads to neuronal death after an ischemic event. This compound has been shown to inhibit the 4-aminopyridine (B3432731) (4-AP)-induced release of glutamate from rat cerebrocortical nerve terminals (synaptosomes) in a concentration-dependent manner. researchgate.netnih.gov This inhibitory effect was associated with a reduction in the influx of calcium into the nerve terminals and was dependent on the activity of N-type and P/Q-type calcium channels, as well as protein kinase A. researchgate.netnih.gov By suppressing presynaptic glutamate release, this compound helps to mitigate excitotoxicity and protect neurons from ischemic damage. researchgate.net
Antiviral Mechanisms of Action
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against the influenza A virus (IAV). nih.govnih.govmedicaldialogues.in Its antiviral activity appears to stem from its ability to interfere with the early stages of the viral life cycle.
In vitro studies have shown that this compound inhibits IAV infection by disrupting both the internalization of the virus and the subsequent membrane fusion process. nih.govnih.gov The mechanism of inhibition involves the disruption of clathrin- and caveolin-mediated endocytosis, which are crucial pathways for IAV entry into host cells. nih.govmedicaldialogues.in Furthermore, this compound has been found to interact with the viral HA2 subunit, a component of the hemagglutinin protein that is essential for the fusion of the viral envelope with the endosomal membrane. nih.govnih.gov
At the molecular level, this compound has been shown to suppress the activation of the PI3K-AKT and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are often hijacked by viruses to facilitate their entry and replication. nih.govmedicaldialogues.in In vivo studies in mice infected with IAV have demonstrated that this compound treatment can reduce viral titers in the lungs, ameliorate lung pathology, decrease the expression of pulmonary inflammatory mediators, and ultimately improve survival rates. nih.govnih.govmedicaldialogues.in These findings suggest that this compound's antiviral effects are multifaceted, targeting both viral entry mechanisms and host signaling pathways that are essential for viral propagation. nih.gov
Inhibition of Viral Internalization (e.g., Clathrin- and Caveolin-mediated endocytosis)
This compound has been shown to inhibit the internalization of the influenza A virus by disrupting two major endocytic pathways: clathrin-mediated endocytosis (CME) and caveolin-mediated endocytosis. nih.govnih.govmedicaldialogues.in These pathways are crucial for the entry of various viruses into host cells. nih.govexpasy.org
Studies have demonstrated that this compound significantly reduces the internalization of transferrin, a specific marker for CME. nih.govresearchgate.net This inhibition was observed through both western blotting and fluorescence confocal microscopy. nih.govresearchgate.net The effect of this compound on CME is a key part of its antiviral activity, as this pathway is a primary route for IAV entry. nih.govmdpi.com
Furthermore, this compound has been found to suppress the expression of caveolin-1 (B1176169) and inhibit the internalization of the cholera toxin B subunit (CTB), which binds to ganglioside GM1 receptors and is internalized via caveolae. nih.gov This indicates that this compound also interferes with the caveolin-mediated endocytic pathway. nih.govresearchgate.net The disruption of these dual pathways suggests a broad-spectrum interference with viral entry mechanisms. nih.gov The inhibitory effect of this compound on these pathways is comparable to that of known inhibitors like chlorpromazine (B137089) (CPZ) for CME and methyl-β-cyclodextrin (MβCD) for caveolin-mediated endocytosis. nih.govresearchgate.net
Research indicates that this compound's antiviral action is primarily at the internalization stage, as it did not show inhibitory effects when virus-cell membrane fusion was directly induced at a low pH, bypassing the endocytosis step. nih.gov Additionally, the presence of ammonium (B1175870) chloride (NH4Cl), which prevents membrane fusion, this compound still reduced viral nucleoprotein (NP) mRNA expression, further supporting its role in inhibiting viral entry before fusion. nih.gov
Table 1: Effect of this compound on Markers of Endocytosis
| Marker | Endocytosis Pathway | Method of Detection | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| Transferrin (Tf-568) | Clathrin-mediated | Western Blotting, Confocal Microscopy | Significant reduction in internalization | nih.govresearchgate.net |
| Caveolin-1 | Caveolin-mediated | Western Blotting | Suppression of expression | nih.govresearchgate.net |
| Cholera Toxin B Subunit (CTB) | Caveolin-mediated | Confocal Microscopy | Inhibition of internalization | nih.gov |
Impeding Virus Membrane Fusion (e.g., Interaction with Hemagglutinin HA2 subunit)
Beyond inhibiting viral uptake into the host cell, this compound also directly interferes with the subsequent step of membrane fusion, a process critical for the release of the viral genome into the cytoplasm. nih.govnih.govmedicaldialogues.in This action is mediated through a specific interaction with the hemagglutinin (HA) protein of the influenza virus, particularly the HA2 subunit. nih.govresearcher.life
The HA protein is composed of two subunits, HA1 and HA2. The HA1 subunit is responsible for binding to sialic acid receptors on the host cell surface, while the HA2 subunit mediates the fusion of the viral envelope with the endosomal membrane upon acidification of the endosome. nih.gov
Studies have shown that while this compound does not inhibit the activity of the HA1 subunit (as evidenced by a lack of effect on red blood cell aggregation), it significantly attenuates the low pH-dependent syncytium formation in HA-expressing cells. nih.gov This indicates a specific antagonism of the HA2-mediated membrane fusion process. nih.govmedicaldialogues.in
The direct interaction between this compound and the HA2 protein has been confirmed using surface plasmon resonance (SPR) assays. nih.govresearchgate.net These experiments determined a binding affinity (KD) value of 3.2 × 10⁻⁸ M, signifying a strong and specific interaction. nih.gov This binding of this compound to the HA2 subunit is believed to impede the conformational changes in the protein that are necessary for membrane fusion. nih.govresearcher.liferesearcher.life
Table 2: Research Findings on this compound's Interaction with Viral Fusion Machinery
| Assay | Target | Finding | Implication | Reference |
|---|---|---|---|---|
| Hemagglutination (Red Blood Cell Aggregation) | HA1 Subunit Function | No inhibitory effect | This compound does not interfere with viral attachment to host cells. | nih.gov |
| Syncytium Formation Assay | HA2-mediated Membrane Fusion | Significant attenuation of syncytium formation at low pH | This compound specifically inhibits the fusion step mediated by the HA2 subunit. | nih.govresearchgate.net |
| Surface Plasmon Resonance (SPR) | Direct Binding to HA2 Protein | Confirmed direct binding with a KD of 3.2 × 10⁻⁸ M | Demonstrates a specific and high-affinity interaction between this compound and the HA2 subunit. | nih.govresearchgate.net |
| H5N1 Pseudovirus Neutralization Assay | Viral Entry (HA and NA function) | Dose-dependent inhibition of pseudovirus activity | Suggests an effect on viral entry mediated by HA. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
